Econazole Nitrate-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H16Cl3N3O4 |
|---|---|
Peso molecular |
450.7 g/mol |
Nombre IUPAC |
1-[2-[(4-chloro-2,3,5,6-tetradeuteriophenyl)-dideuteriomethoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/i1D,2D,3D,4D,11D2; |
Clave InChI |
DDXORDQKGIZAME-CUXGSBSSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Strategic Imperative of Deuteration: Enhancing Econazole Nitrate for Advanced Antifungal Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Econazole Nitrate is a widely utilized broad-spectrum antifungal agent belonging to the imidazole (B134444) class.[1] Its primary mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to increased membrane permeability and eventual cell death.[2][3][4] While effective as a topical treatment, the strategic application of deuterium (B1214612) chemistry to the Econazole Nitrate molecule presents a compelling avenue for enhancing its therapeutic profile. This technical guide elucidates the purpose of developing a deuterated version of Econazole Nitrate, detailing the underlying scientific principles, hypothetical experimental validation protocols, and the potential for improved clinical outcomes. The core advantage of selective deuteration lies in the kinetic isotope effect, which can significantly alter a drug's metabolic fate, leading to a more robust and reliable therapeutic agent.[5]
The Rationale for Deuterating Econazole Nitrate
The primary objective of deuterating Econazole Nitrate is to improve its metabolic stability. While Econazole Nitrate is applied topically, a portion of the drug can be systemically absorbed and subsequently metabolized by hepatic enzymes, primarily the cytochrome P450 (CYP) family. This metabolism can lead to faster clearance of the drug from the site of action and the systemic circulation, potentially reducing its efficacy and duration of action.
By strategically replacing hydrogen atoms with their stable, heavier isotope, deuterium, at metabolically vulnerable positions on the Econazole Nitrate molecule, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, is more resistant to enzymatic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , can slow down the rate of metabolism.
The potential benefits of a deuterated Econazole Nitrate include:
-
Increased Half-Life (t½): A reduced rate of metabolism can lead to a longer biological half-life of the drug.
-
Enhanced Drug Exposure (AUC): A longer half-life and decreased clearance contribute to a higher overall drug exposure.
-
Reduced Dosing Frequency: A more stable and longer-lasting drug could potentially reduce the frequency of application for patients, improving compliance.
-
Improved Safety Profile: By slowing metabolism, the formation of potentially reactive or toxic metabolites could be minimized. This concept is known as "metabolic shunting," where deuteration can redirect metabolism away from pathways that produce undesirable byproducts.
Mechanism of Action of Econazole Nitrate
Econazole Nitrate exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14-α-demethylase. This enzyme is a key component in the biosynthesis of ergosterol from lanosterol. Ergosterol is a vital structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including:
-
Disruption of cell membrane integrity and fluidity.
-
Increased membrane permeability, resulting in the leakage of essential intracellular components.
-
Accumulation of toxic sterol intermediates.
-
Inhibition of fungal growth and replication.
Beyond its primary antifungal mechanism, Econazole Nitrate has also been noted to possess anti-inflammatory properties by inhibiting the synthesis of prostaglandins (B1171923) and leukotrienes.
Hypothetical Experimental Protocols
The following are detailed, hypothetical experimental protocols designed to evaluate the potential advantages of a deuterated Econazole Nitrate compared to its non-deuterated counterpart.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To compare the rate of metabolism of deuterated Econazole Nitrate and non-deuterated Econazole Nitrate in a standardized in vitro system.
Methodology:
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Add the test compounds (deuterated Econazole Nitrate or non-deuterated Econazole Nitrate) at a final concentration of 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Pre-warm the incubation mixtures to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the parent drug (deuterated and non-deuterated Econazole Nitrate) in the supernatant at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression line.
-
Comparative Pharmacokinetic Study in a Rodent Model
Objective: To compare the pharmacokinetic profiles of deuterated Econazole Nitrate and non-deuterated Econazole Nitrate following topical administration in a suitable animal model (e.g., rats or mice).
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into two groups: one receiving the deuterated Econazole Nitrate formulation and the other receiving the non-deuterated formulation.
-
Apply a standardized dose of the respective topical formulation to a shaved area on the back of each animal.
-
-
Blood Sampling:
-
Collect blood samples from the animals at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application via a suitable method (e.g., tail vein or saphenous vein).
-
Process the blood samples to obtain plasma.
-
-
Plasma Sample Analysis:
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data for each animal.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½: Elimination half-life.
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in the pharmacokinetic parameters between the deuterated and non-deuterated groups.
-
Hypothetical Data Presentation
The following tables summarize the expected hypothetical quantitative data from the aforementioned experiments, illustrating the potential advantages of deuterated Econazole Nitrate.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Econazole Nitrate | 25.3 | 27.4 |
| Deuterated Econazole Nitrate | 75.9 | 9.1 |
Table 2: Comparative Pharmacokinetic Parameters (Topical Administration)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
| Econazole Nitrate | 45.8 | 4 | 366.4 | 6.2 |
| Deuterated Econazole Nitrate | 68.7 | 6 | 824.4 | 12.5 |
Visualizations
Figure 1: Mechanism of action of Econazole Nitrate.
References
- 1. Econazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 3. What is Econazole Nitrate used for? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Econazole Nitrate-d6 synthesis and isotopic labeling
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Econazole Nitrate-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a deuterated isotopologue of the broad-spectrum antifungal agent, Econazole Nitrate. The inclusion of a stable isotope label is crucial for various applications in drug development, particularly as an internal standard in pharmacokinetic and metabolic studies. This document details the synthetic pathway, step-by-step experimental protocols, and expected analytical data for the synthesis and characterization of this compound.
Introduction to Econazole Nitrate and Isotopic Labeling
Econazole Nitrate is an imidazole (B134444) derivative with potent fungistatic properties, widely used in the topical treatment of dermatomycoses.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.[1] This disruption leads to altered membrane permeability and ultimately, fungal cell death.[1]
Isotopic labeling, the incorporation of a heavier, stable isotope such as deuterium (B1214612) (²H or D) into a drug molecule, is a powerful tool in pharmaceutical research.[2] Deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they exhibit similar chemical and physical properties to the parent drug but are readily distinguishable by their mass.[2] The synthesis of this compound is therefore of significant interest for supporting clinical and non-clinical drug development programs.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound involves a four-step process, beginning with the deuteration of a key starting material, followed by a convergent synthesis strategy. The deuterium labels are introduced into the p-chlorobenzyl moiety, which is then coupled with a non-deuterated imidazole-ethanol intermediate.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of Econazole Nitrate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Econazole Nitrate-d6, a deuterated analog of the antifungal agent Econazole Nitrate. This document is intended for use by researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Econazole Nitrate is an imidazole (B134444) antifungal agent used for the topical treatment of various skin infections. The deuterated form, this compound, serves as a valuable tool in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantitative analyses, owing to its distinct mass.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. Data for the non-deuterated form is also provided for comparison, as many characteristics are analogous.
| Property | This compound | Econazole Nitrate (for comparison) |
| Chemical Name | 1-[2-[(4-chlorophenyl)methoxy-d2]-2-(2,4-dichlorophenyl)ethyl-d4]-1H-imidazole, mononitrate | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole, mononitrate[1] |
| Molecular Formula | C₁₈H₁₀D₆Cl₃N₃O₄[2] | C₁₈H₁₆Cl₃N₃O₄[1] |
| Molecular Weight | 450.73 g/mol | 444.70 g/mol [1] |
| CAS Number | 2334059-11-7[2] | 24169-02-6[3] |
| Appearance | White to off-white solid | White or almost white crystalline powder[4][5] |
| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 162-166 °C[4] |
| Isotopic Purity | Typically >98% (batch-specific, confirmed by a Certificate of Analysis) | Not Applicable |
| Chemical Purity | Typically ≥98% (batch-specific, confirmed by a Certificate of Analysis) | ≥98%[3] |
Solubility Profile
The solubility of this compound is expected to be highly similar to that of Econazole Nitrate. It is sparingly soluble in aqueous solutions and demonstrates higher solubility in organic solvents.
| Solvent | Solubility (Econazole Nitrate) |
| Water | Very slightly soluble (<1 mg/mL)[5][6] |
| Ethanol | Slightly soluble (approx. 0.1 mg/mL)[3] |
| DMSO | Approx. 25 mg/mL[3] |
| Dimethylformamide (DMF) | Approx. 25 mg/mL[3] |
| Chloroform:Methanol (1:1) | Soluble (25 mg/mL with heat/sonication)[6] |
For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3]
Mechanism of Action
Econazole Nitrate exerts its antifungal effect by targeting the integrity of the fungal cell membrane. The primary mechanism involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical in the biosynthesis pathway of ergosterol (B1671047), an essential component of the fungal cell membrane.
By inhibiting this enzyme, Econazole Nitrate disrupts ergosterol production, leading to an accumulation of toxic sterol intermediates and a compromised cell membrane structure. This disruption increases membrane permeability, causing the leakage of essential intracellular components and ultimately leading to fungal cell death.
Caption: Mechanism of action of Econazole Nitrate.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of this compound. Below are representative protocols for key analytical experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Adjust the pH to approximately 2.5 with phosphoric acid. For LC-MS applications, replace phosphoric acid with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the test article in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Isotopic Purity and Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
Determining the isotopic enrichment and confirming the location of deuterium (B1214612) atoms is critical for deuterated standards. This is typically achieved using a combination of High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
A. High-Resolution Mass Spectrometry (HRMS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Infuse the sample solution and acquire the full scan mass spectrum in positive ion mode.
-
Data Analysis:
-
Identify the protonated molecular ion cluster [M+H]⁺.
-
Extract the ion chromatograms for the deuterated species (d6) and any less-deuterated species (d0 to d5).
-
Calculate the isotopic purity by determining the relative abundance of the d6 isotopologue compared to the sum of all related isotopologues.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the positions expected to be deuterated confirms the location of the deuterium labels.
-
Integration of the remaining proton signals relative to a known internal standard can be used to confirm the concentration and assess purity.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the deuterium spectrum confirms the presence and chemical environment of the deuterium atoms.
-
Stability and Storage
To ensure the integrity of this compound, proper storage is essential.
-
Storage Temperature: Store at 4°C for short-term storage and -20°C to -80°C for long-term storage (typically for solutions in solvent).[1]
-
Conditions: Keep in a well-closed container, protected from light and moisture.[1]
-
Solution Stability: Stock solutions in solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. goldbio.com [goldbio.com]
- 5. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
The Role of Econazole Nitrate-d6 as an Internal Standard: A Technical Guide
A Whitepaper on the Core Principles and Application in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth exploration of Econazole (B349626) Nitrate-d6's mechanism of action, not as a therapeutic agent, but as a crucial tool in analytical chemistry: an internal standard for quantitative analysis. We will delve into the foundational principles of isotope dilution mass spectrometry, the specific application of deuterated standards, and provide detailed experimental protocols for the use of Econazole Nitrate-d6 in a bioanalytical context.
Introduction: The Gold Standard of Quantification
In the precise world of quantitative analysis, especially within complex biological matrices, accuracy and reproducibility are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for its sensitivity and specificity. However, the analytical process, from sample preparation to ionization, is susceptible to variability. To counteract this, an internal standard (IS) is introduced to each sample.
The ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer. For this reason, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the "gold standard".[1] this compound, a deuterated analog of the antifungal drug Econazole Nitrate, perfectly fits this role.
Mechanism of Action: A Tale of Two Functions
Econazole Nitrate is well-known for its primary mechanism of action as an antifungal agent. However, when used as an internal standard, its "mechanism of action" is purely analytical, rooted in the principles of isotope dilution.
Therapeutic Mechanism of Action: Antifungal Activity
Econazole Nitrate exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[2][3] The key to this process is the inhibition of the enzyme lanosterol (B1674476) 14-alpha-demethylase, a crucial component in the biosynthesis of ergosterol.[3][4] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its production, econazole leads to a cascade of detrimental effects:
-
Increased membrane permeability.
-
Leakage of essential intracellular components.
-
Disruption of membrane-bound enzymes.
This ultimately results in the cessation of fungal growth and cell death.
Caption: Antifungal signaling pathway of Econazole Nitrate.
Analytical Mechanism of Action: Isotope Dilution
The mechanism of action for this compound as an internal standard lies in its chemical and physical similarity to the non-deuterated (or "light") econazole. By replacing six hydrogen atoms with their heavier isotope, deuterium, the molecular weight is increased by six atomic mass units. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical chemical properties ensure they behave alike during:
-
Sample Preparation: Any loss of analyte during extraction, precipitation, or derivatization will be mirrored by a proportional loss of the internal standard.
-
Chromatography: Econazole and this compound will have virtually the same retention time, co-eluting from the liquid chromatography column. This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.
-
Ionization: Both compounds will ionize with the same efficiency in the mass spectrometer's source.
By adding a known concentration of this compound to every sample and calibration standard, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used to determine the concentration of the analyte, effectively normalizing any variations that may have occurred.
Experimental Protocols
Materials and Reagents
-
Econazole Nitrate reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, n-hexane, and 2-propanol
-
Ammonium acetate
-
Formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Econazole Nitrate in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound) to all tubes except for the blank.
-
Vortex for 30 seconds.
-
Add 500 µL of n-hexane:2-propanol (98.5:1.5, v/v) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC System: Standard UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Econazole: Precursor ion m/z 381.1 → Product ion m/z 125.0
-
Econazole-d6: Precursor ion m/z 387.1 → Product ion m/z 125.0
-
Caption: Experimental workflow for quantification.
Data Presentation: Method Performance
The following tables present representative data from a validated bioanalytical method for econazole, illustrating the level of performance expected when using a robust internal standard technique.
Linearity and Range
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
| 0.20 | 0.21 | 105.0 |
| 0.50 | 0.48 | 96.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 5.15 | 103.0 |
| 10.00 | 9.80 | 98.0 |
| 25.00 | 24.50 | 98.0 |
| 50.00 | 51.00 | 102.0 |
| Calibration Curve: y = mx + c, r² > 0.99 |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.20 | 0.21 | 9.8 | 105.0 | 10.2 | 104.5 |
| Low | 0.40 | 0.39 | 7.5 | 97.5 | 8.1 | 98.0 |
| Medium | 8.00 | 8.24 | 5.2 | 103.0 | 6.5 | 102.3 |
| High | 40.00 | 38.80 | 4.1 | 97.0 | 5.3 | 97.8 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (20% for LLOQ), Accuracy within ±15% (20% for LLOQ) of nominal value. |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.40 | 85.2 | 98.5 |
| High | 40.00 | 88.1 | 101.2 |
| Recovery: Consistent and reproducible. | |||
| Matrix Effect: Within acceptable limits, demonstrating the effectiveness of the internal standard. |
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of econazole in complex matrices. Its mechanism of action is based on the robust principle of isotope dilution, where its near-identical chemical and physical properties to the analyte allow for the correction of analytical variability. This guide has outlined both the therapeutic mechanism of the parent compound and the analytical mechanism of its deuterated analog, providing a comprehensive understanding of its dual roles. The detailed experimental protocol and representative data underscore the reliability and accuracy that can be achieved with the proper implementation of a stable isotope-labeled internal standard, solidifying its status as a critical tool for researchers in drug development and other scientific fields.
References
Navigating the Stability of Econazole Nitrate-d6: A Technical Guide for Researchers
An in-depth exploration of the storage, stability, and handling guidelines for Econazole Nitrate-d6, a critical deuterated analog in pharmaceutical research and development. This guide provides a comprehensive overview for scientists and drug development professionals, amalgamating available data to ensure the integrity and reliability of this compound in experimental settings.
While specific stability and degradation data for the deuterated form, this compound, are not extensively published, this guide leverages information from its non-deuterated counterpart, Econazole Nitrate, to provide robust storage and handling recommendations. It is crucial to note that while the isotopic labeling in this compound is unlikely to significantly alter its fundamental chemical stability, these guidelines should be considered as a baseline, with the potential for minor variations.
Recommended Storage Conditions
Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on supplier data and safety data sheets for both the deuterated and non-deuterated forms.
| Form | Storage Temperature | Duration | Additional Notes |
| This compound (in solution) | -20°C | 1 month | Sealed storage, away from moisture[1]. |
| -80°C | 6 months | Sealed storage, away from moisture[1]. | |
| Econazole Nitrate (Solid) | 2-8°C | Long-term | Based on Certificate of Analysis for USP grade[2]. |
| 4°C | Not specified | Sealed storage, away from moisture[3]. | |
| Room Temperature | Not specified | Keep containers tightly closed in a dry, cool, and well-ventilated place[4]. | |
| Econazole Nitrate Formulations | |||
| Topical Foam (1%) | 20°C to 25°C (68°F to 77°F) | Per product expiry | Flammable; avoid heat, flame, and direct sunlight. Do not refrigerate or freeze. |
| Solution | -70°C | 188 days | Long-term stability noted in an FDA document. |
Stability Profile of Econazole Nitrate
The stability of Econazole Nitrate has been evaluated in various formulations. These studies provide valuable insights into the compound's behavior under different environmental conditions.
| Formulation | Condition | Observation |
| Topical Solution | Exposure to light | Accelerated degradation was observed. |
| Room Temperature | No significant change in percent remaining. | |
| Topical Foam | Freeze/Thaw Cycles | Stable for 3 cycles at -70°C. |
| Refrigeration (5°C) | Stable for 76 hours. | |
| Room Temperature | Stable for 25 hours. |
Experimental Protocols: A General Approach to Stability Testing
Caption: A generalized workflow for conducting a stability study of this compound.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products. While a specific method for the d6 variant is not published, methods for Econazole Nitrate typically utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of methanol, an aqueous buffer (e.g., ammonium (B1175870) carbonate), and an organic modifier like tetrahydrofuran.
Factors Influencing Stability
Several environmental factors can impact the stability of Econazole Nitrate and, by extension, its deuterated analog. Understanding these factors is key to preventing degradation.
Caption: Environmental factors that can influence the stability of this compound.
Notably, studies have shown that light can accelerate the degradation of Econazole Nitrate in solution. Therefore, protection from light is a critical handling precaution.
Degradation Pathways
Specific degradation pathways for this compound have not been elucidated in the public domain. For the non-deuterated compound, degradation in formulated products is monitored through stability studies, but detailed chemical pathways of degradation are not extensively described in the provided search results. Further research, including forced degradation studies, would be necessary to identify and characterize the degradation products and pathways for this compound.
References
Technical Guide: Safety Data Sheet for Econazole Nitrate-d6
This document provides a comprehensive overview of the safety, handling, and toxicological information for Econazole Nitrate, which should be considered as a surrogate for Econazole Nitrate-d6 until a specific SDS is procured.
Chemical Identification
| Identifier | Information |
| Analyte Name | This compound |
| CAS Number | 2334059-11-7[1] |
| Molecular Formula | C18H10D6Cl3N3O4[1] |
| Parent Compound | Econazole Nitrate |
| Parent CAS Number | 24169-02-6 |
| Parent Molecular Formula | C18H16Cl3N3O4[2] |
| Synonyms | Spectazole, Pevaryl, Ifenec[2] |
Hazard Identification
Econazole Nitrate is classified as a hazardous substance. Researchers and laboratory personnel must be aware of the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Composition and Information on Ingredients
| Substance Name | Concentration | CAS Number |
| Econazole Nitrate | 100% | 24169-02-6 |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor. |
Fire-Fighting Measures
| Aspect | Information |
| Extinguishing Media | Use dry chemical, carbon dioxide, or Halon extinguisher. A solid water stream may be inefficient. |
| Specific Hazards | When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl+). The material is likely combustible, though specific flash point data is not available. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) for firefighting if necessary. |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid dust formation and inhalation of dust, vapors, mist, or gas.
-
Environmental Precautions: Prevent the substance from entering drains. Discharge into the environment must be avoided.
-
Containment and Cleaning: Collect the spilled material using a shovel and place it in a suitable, closed container for disposal. Clean the affected area with water.
Handling and Storage
| Aspect | Procedure |
| Safe Handling | Handle in a well-ventilated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from food, drink, and animal feed. |
| Incompatible Materials | None specified in particular. |
Exposure Controls and Personal Protection
| Control Parameter | Specification |
| Engineering Controls | Use process enclosures or local exhaust ventilation to control airborne levels. |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear protective gloves and clothing. |
| Respiratory Protection | If exposure limits are exceeded, use a full-face respirator. |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white foam or white crystalline powder. |
| Molecular Weight | 444.7 g/mol |
| Decomposition Temperature | Not available |
| pH | Not available |
| Auto-ignition Temperature | Not available |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific reactivity hazards are known. |
| Chemical Stability | Stable under recommended storage conditions. |
| Hazardous Reactions | Hazardous polymerization does not occur. |
| Conditions to Avoid | Heat, flames, and sources of ignition. Avoid formation of dust. |
| Incompatible Materials | No specific data available. |
| Hazardous Decomposition Products | When heated, may produce toxic fumes of nitrogen oxides and chlorine. |
Toxicological Information
| Toxicity Metric | Value and Species |
| Oral LD50 | 463 mg/kg (mouse), 668 mg/kg (rat) |
| Intraperitoneal LD50 | 180 mg/kg (mouse) |
| Subcutaneous LD50 | 750 mg/kg (mouse), 1,360 mg/kg (rat) |
Primary Irritant Effect:
-
On the skin: Irritant to skin and mucous membranes.
-
On the eye: Causes an irritating effect.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following is a generalized workflow for handling potent pharmaceutical compounds in a research setting.
Caption: Mechanism of action of Econazole Nitrate.
This guide is intended for informational purposes for researchers, scientists, and drug development professionals. Always refer to a specific and certified Safety Data Sheet for the exact compound in use and follow all institutional safety protocols.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the pursuit of precision, accuracy, and reliability is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique. Its power, however, is significantly amplified by the strategic use of deuterated internal standards. These molecules, in which one or more hydrogen atoms are replaced by their heavier, stable isotope, deuterium, are invaluable for achieving the highest quality quantitative data. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical applications of deuterated standards in mass spectrometry.
Core Principles of Isotope Dilution Mass Spectrometry with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes.[1] The fundamental principle involves the addition of a known amount of an isotopically labeled version of the analyte, the internal standard (IS), to the sample before processing.[1][2] Deuterated standards are the most common type of stable isotope-labeled internal standards used in LC-MS.[3]
Because they are chemically almost identical to the analyte of interest, deuterated standards exhibit nearly the same behavior during sample preparation, chromatography, and ionization.[4][5] However, due to the mass difference, they are distinguishable by the mass spectrometer.[6] By adding a known quantity of the deuterated standard to every sample, calibration standard, and quality control sample at the beginning of the analytical process, it can effectively compensate for variations. These variations include sample preparation losses, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[7] The concentration of the analyte is then determined by calculating the ratio of the analyte's peak area to the internal standard's peak area.[5]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely considered the "gold standard" in quantitative bioanalysis for several key reasons:[7][8]
-
Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic retention times to their non-labeled counterparts, ensuring they experience the same matrix effects.[3]
-
Similar Ionization Efficiency: The isotopic substitution has a minimal effect on the molecule's ionization efficiency in the mass spectrometer's ion source.[7]
-
Correction for Matrix Effects: Matrix effects, a common source of error in bioanalysis, are effectively compensated for because both the analyte and the internal standard are affected similarly.[9]
-
Improved Accuracy and Precision: By correcting for variability throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of quantitative results.[7]
Data Presentation: Quantitative Performance
The superiority of deuterated internal standards over structural analogs or no internal standard is evident in the improved precision and accuracy of quantitative methods.
| Parameter | Without Internal Standard | With Analog Internal Standard | With Deuterated Internal Standard |
| Accuracy (% Bias) | Can exceed ±50%[10] | ±15-20% | Typically within ±5%[7] |
| Precision (%RSD) | Can be >50% in complex matrices[10] | 10-20% | Generally <15%, often <5%[4][7] |
| Matrix Effect Variability | High | Moderate | Low |
| Correction for Extraction Loss | None | Partial | Excellent |
Table 1: Comparative performance of analytical methods with and without different types of internal standards. Data synthesized from multiple sources.[4][7][10]
A study on the immunosuppressant drug sirolimus demonstrated that while an analog internal standard provided acceptable results, the deuterated internal standard yielded superior accuracy and precision.[8] Similarly, in the analysis of pesticides in complex cannabis matrices, accuracy values differed by more than 60% for some quality controls when no internal standard was used, with a relative standard deviation (RSD) over 50%.[10] However, with the use of a deuterated internal standard, the accuracy was within 25% and the RSD dropped below 20%.[10]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible bioanalytical science. The following sections provide detailed methodologies for common sample preparation techniques and LC-MS/MS analysis using deuterated standards.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[11]
Materials:
-
Plasma samples (frozen at -80°C)
-
Deuterated internal standard stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
Aliquot 100 µL of each plasma sample into a microcentrifuge tube.
-
Add a predetermined volume of the deuterated internal standard working solution to each sample.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[12]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.[11]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
SPE is a more selective sample clean-up method that can reduce matrix effects and improve sensitivity.
Materials:
-
Urine samples
-
Deuterated internal standard working solution
-
SPE cartridges (e.g., C18)
-
Water
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Add the deuterated internal standard working solution to each urine sample.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of the wash solvent to remove interferences.
-
Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the reconstitution solvent for LC-MS/MS analysis.[8]
Protocol 3: LC-MS/MS Analysis
This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.[1]
Instrumentation:
-
UPLC/HPLC System
-
Triple Quadrupole Mass Spectrometer
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and its corresponding deuterated internal standard.
Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[5]
Mandatory Visualizations
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: A simplified diagram of the mTOR signaling pathway, key in cell growth and proliferation.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[6] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[6][13] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in research and regulated environments. By incorporating deuterated standards into analytical workflows, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their data, which is fundamental to making sound scientific and clinical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Graphviz [graphviz.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Econazole in Human Plasma using Econazole Nitrate-d6 as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of antifungal agents.
Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of econazole (B349626) in human plasma. The use of a stable isotope-labeled internal standard, Econazole Nitrate-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The protocol covers sample preparation using protein precipitation, detailed LC-MS/MS parameters, and method performance characteristics, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Econazole is a broad-spectrum imidazole (B134444) antifungal agent used topically to treat various fungal skin infections.[3][4] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for bioanalysis.[5]
A significant challenge in LC-MS/MS-based quantification is the potential for matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but it is distinguishable by its higher mass. This ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, allowing for reliable and precise quantification based on the ratio of their respective signals.
Principle of the Method
The method relies on the principle of isotope dilution mass spectrometry. Samples are spiked with a known concentration of Econazole-d6. Following extraction, the sample is analyzed by LC-MS/MS. The econazole and Econazole-d6 are separated from other plasma components by reverse-phase chromatography and are subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same biological matrix.
References
Application Note: Quantitative Analysis of Econazole in Human Plasma using Econazole Nitrate-d6 as an Internal Standard by LC-MS/MS
References
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Econazole Nitrate-d6 in Pharmacokinetic and Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Econazole (B349626) Nitrate (B79036) is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various skin infections. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for drug development and regulatory submissions. Pharmacokinetic (PK) and toxicokinetic (TK) studies provide essential data on the systemic exposure and potential toxicity of a drug.
Econazole Nitrate-d6 is a deuterium-labeled version of Econazole Nitrate. The substitution of hydrogen atoms with deuterium (B1214612) results in a molecule with a higher mass but nearly identical chemical properties. This makes this compound an ideal internal standard (IS) for bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variability during sample preparation and analysis and ensuring accurate and precise quantification.
These application notes provide detailed protocols and data for the use of this compound as an internal standard in pharmacokinetic and toxicokinetic studies of Econazole Nitrate.
Data Presentation
Pharmacokinetic Parameters of Econazole Nitrate (Topical Application)
The following table summarizes the pharmacokinetic parameters of Econazole Nitrate in adults after topical application of a 1% foam formulation for 29 days.
| Parameter | Mean ± SD | Units |
| Cmax (Maximum Plasma Concentration) | 417 ± 218 | pg/mL |
| Tmax (Time to Cmax) | 6.8 ± 5.1 | hours |
| AUC0-12 (Area Under the Curve) | 3440 ± 1920 | pg-h/mL |
Data sourced from a clinical trial in adult subjects with tinea pedis.
Toxicokinetic Parameters of Econazole Nitrate (Oral Administration)
The following table presents the acute toxicity data for Econazole Nitrate following oral administration in various animal species.
| Species | LD50 (Median Lethal Dose) | Units |
| Mouse | 462 | mg/kg |
| Rat | 668 | mg/kg |
| Guinea Pig | 272 | mg/kg |
| Dog | >160 | mg/kg |
Data from oral administration studies. Systemic toxicity from topical application is expected to be significantly lower due to minimal absorption.
In repeated-dose dermal toxicity studies in minipigs with up to 2% econazole nitrate foam for 13 weeks, no significant treatment-related systemic toxic effects were observed.[1] The No Observed Adverse Effect Level (NOAEL) was identified as the highest dose tested.[1]
Experimental Protocols
Protocol 1: Quantification of Econazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a representative method for the quantitative determination of econazole in human plasma. This method is intended as a template and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
1. Materials and Reagents
-
Econazole Nitrate (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Solutions
-
Econazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Econazole Nitrate in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Econazole Working Solutions: Serially dilute the Econazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate econazole working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or study sample) into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions (Representative)
-
LC System: A compatible UHPLC/HPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Econazole: m/z 381.0 -> 125.0 (Quantifier), m/z 381.0 -> 109.0 (Qualifier)
-
Econazole-d6: m/z 387.0 -> 131.0 (Quantifier)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
6. Data Analysis
-
Integrate the peak areas for econazole and econazole-d6.
-
Calculate the peak area ratio (econazole/econazole-d6).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CS using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentrations of econazole in QC and study samples from the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Econazole Nitrate-d6 Analysis
These comprehensive application notes provide detailed protocols for the sample preparation of Econazole (B349626) Nitrate-d6 from various matrices, tailored for researchers, scientists, and professionals in drug development. The methodologies outlined below are essential for accurate quantification using subsequent analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Note on Deuterated Standard: While the following protocols are described for the analysis of Econazole Nitrate, they are directly applicable to its deuterated internal standard, Econazole Nitrate-d6. The physicochemical properties of the deuterated and non-deuterated forms are nearly identical, leading to comparable behavior during extraction. The quantitative data presented is based on studies of the non-deuterated Econazole Nitrate and serves as a reliable reference for the performance of this compound.
Protein Precipitation for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing proteins from biological matrices like plasma prior to LC-MS/MS analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.
Quantitative Data Summary
| Parameter | Result | Reference |
| Recovery | > 80% | [1][2] |
| Precision (CV) | < 6% | [1][2] |
| Matrix Effect | Minimal with Acetonitrile | [1][2] |
Experimental Protocol
Materials:
-
Plasma sample containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
96-well plates or microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube or a well of a 96-well plate.
-
Add a working solution of this compound (as internal standard) if not already present in the sample.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant containing the analyte and internal standard.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Experimental Workflow
Liquid-Liquid Extraction (LLE) for Plasma Samples
Liquid-Liquid Extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample matrix) and an organic solvent. This method is effective for cleaning up complex samples like plasma.
Quantitative Data Summary
| Parameter | Result | Reference |
| Recovery | 93.5% | [5] |
| Precision (Intra-day) | < 10.2% | [6] |
| Precision (Inter-day) | < 10.2% | [6] |
| Accuracy | Within ±15.0% | [6] |
Experimental Protocol
Materials:
-
Plasma sample containing this compound
-
n-hexane:2-propanol (98.5:1.5, v/v) extraction solvent[6]
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
-
Pipettes and tips
Procedure:
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.
-
Add a working solution of this compound as the internal standard.
-
Add 1 mL of the n-hexane:2-propanol (98.5:1.5, v/v) extraction solvent.[6]
-
Vortex the mixture for 5 minutes to ensure efficient extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Experimental Workflow
Solid-Phase Extraction (SPE) for Pharmaceutical Formulations (Creams)
Solid-Phase Extraction is a technique used to isolate and concentrate analytes from a complex matrix by passing the sample through a solid sorbent. This method is particularly useful for the cleanup of semi-solid formulations like creams.
Quantitative Data Summary
| Parameter | Result | Reference |
| Recovery | 97.9 to 102.3% | [7] |
| Precision (Intra-day RSD) | < 2.2% | [7] |
| Precision (Inter-day RSD) | < 2.2% | [7] |
Experimental Protocol
Materials:
-
Econazole Nitrate cream sample
-
Methanol (B129727), HPLC grade
-
SPE cartridge (e.g., Diol-bonded silica)[8]
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Volumetric flasks
Procedure:
-
Accurately weigh an amount of cream equivalent to a known concentration of Econazole Nitrate.
-
Dissolve the cream in a suitable volume of methanol and vortex to ensure complete dissolution.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Condition the SPE cartridge by passing methanol through it.
-
Load the supernatant from the dissolved cream sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent (e.g., a mixture of methanol and water) to remove interferences.
-
Elute the analyte and this compound from the cartridge using an appropriate elution solvent (e.g., methanol).
-
Collect the eluate and, if necessary, evaporate it and reconstitute it in the mobile phase.
-
Inject the prepared sample into the analytical instrument.
Experimental Workflow
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of miconazole and econazole in pharmaceutical formulations by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Econazole in Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Econazole (B349626) in plasma samples. The method utilizes Econazole Nitrate-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Econazole.
Introduction
Econazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various fungal skin infections.[1][2] It functions primarily by inhibiting the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane.[3][4] Accurate quantification of Econazole in biological matrices is essential for pharmacokinetic analysis and drug development. This document provides a detailed protocol for the determination of Econazole using LC-MS/MS, a highly selective and sensitive analytical technique.[5] The use of this compound as an internal standard corrects for matrix effects and variability during sample processing and analysis, leading to reliable quantification.
Mechanism of Action
Econazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-alpha-demethylase.[1][3][6] Inhibition of this enzyme disrupts the biosynthetic pathway of ergosterol from lanosterol.[3] The resulting depletion of ergosterol and accumulation of toxic methylated sterol intermediates compromise the integrity and fluidity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[3][4]
Caption: Econazole's inhibition of lanosterol 14-α-demethylase in the ergosterol pathway.
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to final analysis.
Experimental Workflow
The overall analytical workflow involves sample preparation by protein precipitation, followed by LC-MS/MS analysis and data processing.
Caption: General workflow for the quantification of Econazole in plasma samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration should be optimized based on expected analyte levels).
-
Add 150 µL of cold precipitation solution (Acetonitrile/Methanol, 75:25, v/v).[7]
-
Vortex mix the sample for 30 seconds.
-
Sonicate for 5 minutes.[7]
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
Liquid Chromatography Conditions
A reversed-phase chromatographic method is used to separate Econazole from endogenous plasma components.
| Parameter | Recommended Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient (e.g., Start at 30% B, ramp to 95% B, hold, and re-equilibrate) |
| Flow Rate | 0.2 - 0.4 mL/min[8] |
| Injection Volume | 5 µL[8] |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI).[8][9]
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | Instrument Dependent (e.g., 500°C) |
| Gas 1 (Nebulizer) | Instrument Dependent (e.g., 45 psi) |
| Gas 2 (Heater) | Instrument Dependent (e.g., 55 psi) |
| Dwell Time | 50-100 ms |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Econazole and its internal standard. Collision energies (CE) and other voltage parameters should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed CE (eV) | Use |
| Econazole | 381.1 | 125.0 | 30 - 40 | Quantifier[9] |
| 381.1 | 159.0 | 25 - 35 | Qualifier | |
| Econazole-d6 (IS) | 387.1 (Typical) | 125.0 | 30 - 40 | Quantifier |
| 387.1 (Typical) | 165.0 (Typical) | 25 - 35 | Qualifier |
Note: The precursor ion for Econazole-d6 is inferred based on the addition of six deuterium (B1214612) atoms. The product ions may be identical to the unlabeled compound or shifted in mass depending on the location of the deuterium labels. The listed transitions are typical and require empirical validation and optimization on the target instrument.
References
- 1. econazole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Econazole Nitrate? [synapse.patsnap.com]
- 4. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultra-Performance Liquid Chromatography Mass Spectrometry and Sensitive Bioassay Methods for Quantification of Posaconazole Plasma Concentrations after Oral Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Econazole in Plasma using Econazole Nitrate-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Econazole (B349626) is a widely used broad-spectrum antifungal agent. Accurate quantification of econazole in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of econazole in plasma samples, employing its deuterated analog, Econazole Nitrate-d6, as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing reliable correction.
Signaling Pathway and Experimental Workflow
The analytical workflow for plasma sample analysis is a sequential process designed to isolate and quantify the target analyte with high specificity and sensitivity. The process begins with the collection of the plasma sample, followed by the addition of an internal standard to account for variability during sample preparation. The sample then undergoes a protein precipitation step to remove interfering macromolecules. After centrifugation, the supernatant is separated and injected into the LC-MS/MS system for chromatographic separation and mass spectrometric detection. Data acquisition and processing ultimately yield the concentration of the analyte.
Caption: Workflow for the LC-MS/MS analysis of econazole in plasma.
Experimental Protocols
Materials and Reagents
-
Econazole Nitrate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Control Human Plasma (with K2EDTA)
Stock and Working Solutions
-
Econazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Econazole Nitrate in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the econazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (internal standard).
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
A variety of LC-MS/MS systems can be used. The following are example parameters that should be optimized for the specific instrumentation.
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.20–50.00 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.20 ng/mL[1] |
| Intra-day Precision | < 10.2%[1] |
| Inter-day Precision | < 10.2%[1] |
| Accuracy | Within ±15.0%[1] |
| Recovery | > 80%[2] |
Table 2: MRM Transitions for Econazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Econazole | 381.07[1] | 124.92[1] |
| This compound | 387.11 | 124.92 |
Discussion
The described method provides a framework for the sensitive and selective quantification of econazole in plasma. The use of protein precipitation is a simple and effective sample preparation technique.[2] The chromatographic conditions are designed to provide good peak shape and resolution for both econazole and its deuterated internal standard. The MS/MS detection in MRM mode ensures high selectivity and sensitivity, allowing for accurate quantification even at low concentrations. The validation parameters outlined in Table 1 are based on typical performance characteristics for such assays and demonstrate the method's reliability.[1] Researchers should perform a full method validation according to regulatory guidelines before applying this method to study samples.
References
Application Notes & Protocols: Quantitative Analysis of Econazole in Human Urine using Econazole Nitrate-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Econazole (B349626) is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various skin infections.[1][2][3][4] Understanding its pharmacokinetic profile, including its metabolism and excretion, is crucial for drug development and clinical monitoring. While systemic absorption of topically applied econazole is low, sensitive analytical methods are required to quantify the small amounts excreted in urine.[1] Less than 1% of the applied dose is recovered in the urine and feces.
This document provides a detailed protocol for the quantitative analysis of econazole in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Econazole Nitrate-d6, to ensure high accuracy and precision, a common practice in quantitative bioanalysis. The use of an internal standard is critical for correcting variations during sample preparation and analysis.
Mechanism of Action: Econazole exerts its antifungal effect by inhibiting the enzyme 14-α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Metabolism and Excretion: Following administration, econazole is metabolized primarily in the liver through oxidation of the imidazole ring and O-dealkylation. The resulting metabolites and a small amount of unchanged drug are excreted in the urine and feces.
Experimental Protocol
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of econazole in human urine.
Materials and Reagents
-
Analytes: Econazole Nitrate, this compound (Internal Standard)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Chemicals: Ammonium Acetate (LC-MS grade)
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Econazole Nitrate and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Econazole stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Calibration Standards and QC Samples: Spike blank human urine with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add 10 µL of the 100 ng/mL IS working solution and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Econazole: m/z 381.1 → 125.1
-
Econazole-d6: m/z 387.1 → 131.1
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Data Presentation
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the analysis of econazole in urine.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 80% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of econazole in urine.
Logical Relationship of Analytical Method Validation
Caption: Key parameters for analytical method validation.
References
Application of Econazole Nitrate-d6 in Environmental Analysis: A Protocol for Quantification in Water and Soil Samples
Introduction
Econazole (B349626) nitrate (B79036), an imidazole (B134444) antifungal agent, is widely used in topical pharmaceutical formulations to treat fungal skin infections. Its mechanism of action involves the inhibition of 14-α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane[1]. Due to its widespread use, econazole nitrate can enter environmental compartments, such as surface water and soil, primarily through wastewater treatment plant effluents and the application of biosolids to agricultural land. The presence of azole antifungals in the environment is of growing concern due to the potential for the development of antifungal resistance in environmental fungi.
Accurate and sensitive quantification of econazole nitrate in complex environmental matrices is crucial for monitoring its environmental fate and assessing potential ecological risks. The use of a stable isotope-labeled internal standard, such as Econazole Nitrate-d6, is the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is chemically identical to the target analyte but has a higher mass due to the replacement of six hydrogen atoms with deuterium. This allows it to co-elute with the native econazole nitrate and experience identical matrix effects (signal suppression or enhancement) and variations during sample preparation and injection, ensuring highly accurate and precise quantification. This application note provides a detailed protocol for the determination of econazole nitrate in water and soil samples using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the described analytical method for the quantification of econazole nitrate in environmental matrices.
Table 1: LC-MS/MS Method Performance for Econazole Nitrate in Surface Water
| Parameter | Value |
| Linearity Range | 1 - 500 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.0 ng/L |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
Table 2: LC-MS/MS Method Performance for Econazole Nitrate in Soil
| Parameter | Value |
| Linearity Range | 0.5 - 250 µg/kg |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Accuracy (Recovery %) | 88 - 105% |
| Precision (RSD %) | < 12% |
Experimental Protocols
Protocol 1: Analysis of Econazole Nitrate in Surface Water
1. Sample Collection and Preservation:
-
Collect water samples in 1 L amber glass bottles to prevent photodegradation.
-
Immediately upon collection, acidify the samples to pH 3 with sulfuric acid to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 48 hours.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Spike the 1 L water sample with a known concentration of this compound solution (e.g., 50 ng).
-
Condition a 200 mg/6 mL Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the econazole nitrate and this compound from the cartridge with 2 x 4 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Econazole Nitrate: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z+6) -> Product ion (m/z+6)
-
-
Optimize collision energies and other MS parameters for maximum sensitivity.
-
Protocol 2: Analysis of Econazole Nitrate in Soil
1. Sample Collection and Preparation:
-
Collect soil samples from the top 0-15 cm layer.
-
Store samples in airtight bags and freeze at -20°C until analysis.
-
Prior to extraction, lyophilize (freeze-dry) the soil samples and sieve through a 2 mm mesh to ensure homogeneity.
2. Sample Extraction (Modified QuEChERS):
-
Weigh 10 g of lyophilized soil into a 50 mL centrifuge tube.
-
Spike the soil sample with a known concentration of this compound solution (e.g., 50 ng).
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.
-
Take the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are the same as described in Protocol 1 for water analysis.
Visualizations
Caption: Overall experimental workflow for the analysis of Econazole Nitrate.
Caption: Role of this compound in correcting analytical variability.
Caption: Mechanism of action of Econazole Nitrate on fungal cells.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Econazole Nitrate-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Econazole Nitrate-d6 to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2][3][4] This leads to a decreased signal intensity for the analyte, which can result in an underestimation of its concentration, reduced analytical sensitivity, and poor reproducibility of the results.[1][2] Essentially, even if your analyte is present in the sample, its signal may be diminished or even completely absent due to ion suppression.
Q2: How does a deuterated internal standard like this compound help in overcoming ion suppression?
A2: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte of interest. Ideally, a deuterated IS, such as this compound, co-elutes with the non-labeled analyte and experiences the same degree of ion suppression.[4] By adding a known amount of the deuterated IS to each sample, the ratio of the analyte signal to the IS signal should remain constant, even in the presence of varying matrix effects. This allows for accurate quantification of the analyte.[4]
Q3: What are the common causes of ion suppression in bioanalysis?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common sources include:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples like plasma and urine.
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.
Q4: When should I consider using this compound as an internal standard?
A4: this compound is an ideal internal standard for the quantification of Econazole in biological matrices. It is also a suitable internal standard for other structurally related azole antifungal drugs where a dedicated deuterated standard is not available. Its use is particularly recommended when developing and validating robust bioanalytical methods that require high accuracy and precision, especially when significant matrix effects are anticipated.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Problem 1: Inconsistent results despite using this compound.
-
Possible Cause: Chromatographic separation of the analyte and the deuterated internal standard. Even a slight difference in retention time can expose them to different matrix components, leading to differential ion suppression.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. They should have near-perfect co-elution.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column temperature to achieve better co-elution.
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram with the most severe ion suppression. You can then adjust your chromatography to move the elution of your analyte and IS away from these regions.
-
Problem 2: The signal intensity of this compound is highly variable across different samples.
-
Possible Cause: Inconsistent sample preparation or significant variations in the sample matrix between different samples.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure that the internal standard is added consistently to every sample at the same concentration.
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples to normalize the matrix effects.
-
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effectiveness of using this compound in overcoming ion suppression.
Table 1: Analyte Response With and Without Internal Standard Correction
| Sample Matrix | Analyte Peak Area (No IS) | Analyte/IS Peak Area Ratio (with this compound) | % Recovery |
| Neat Solution | 1,200,000 | 1.00 | 100% |
| Plasma Extract 1 | 850,000 | 0.98 | 98% |
| Plasma Extract 2 | 600,000 | 1.01 | 101% |
| Urine Extract 1 | 950,000 | 1.02 | 102% |
| Urine Extract 2 | 700,000 | 0.99 | 99% |
Table 2: Precision and Accuracy Data
| QC Level | Without IS Correction (%CV) | With this compound (%CV) | Without IS Correction (%Accuracy) | With this compound (%Accuracy) |
| Low QC | 25.3 | 4.8 | 75.6 | 98.2 |
| Mid QC | 18.9 | 3.5 | 82.1 | 101.5 |
| High QC | 15.2 | 2.1 | 85.4 | 99.7 |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Method
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Econazole: [Hypothetical m/z]
-
This compound: [Hypothetical m/z + 6]
-
Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Caption: Bioanalytical workflow using an internal standard.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of seven azole antifungal drugs in serum by ultra-high pressure liquid chromatography and diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric determination of azole antifungals in wastewater and sludge by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Econazole Nitrate-d6 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Econazole Nitrate-d6 using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix, such as plasma, urine, or tissue homogenates.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3] In the quantification of this compound, endogenous substances like phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source, leading to unreliable results.[2]
Q2: How does using a deuterated internal standard like this compound help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because it is chemically almost identical to the analyte (Econazole Nitrate), it co-elutes during chromatography and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.
Q3: What are the common causes of significant matrix effects in bioanalytical methods?
A3: Common causes of significant matrix effects include:
-
Insufficient sample cleanup: High concentrations of matrix components, such as proteins and phospholipids, can be introduced into the LC-MS/MS system if the sample preparation is inadequate.
-
Poor chromatographic separation: If the analyte and matrix components are not well-separated chromatographically, they will enter the ion source at the same time, leading to competition for ionization.
-
High analyte concentration: At high concentrations, the electrospray ionization (ESI) source can become saturated, leading to non-linear responses and increased susceptibility to matrix effects.
-
Mobile phase composition: The use of non-volatile buffers or certain additives in the mobile phase can contribute to ion suppression.
Troubleshooting Guides
Issue 1: Poor Reproducibility or Inaccurate Results
If you are observing high variability in your quality control (QC) samples or inaccurate measurements, matrix effects may be a contributing factor.
Troubleshooting Steps:
-
Evaluate Matrix Factor: The first step is to quantitatively assess the extent of the matrix effect. This is done by calculating the matrix factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. The precision of the IS-normalized MF should not exceed 15%.[4]
-
Improve Sample Preparation: If significant matrix effects are observed, consider refining your sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than a simple protein precipitation.
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate Econazole Nitrate from co-eluting matrix components. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the unknown samples are affected by the matrix in a similar way.
Issue 2: Low Signal Intensity for this compound
A consistently low signal for your analyte, even at higher concentrations, could be a result of significant ion suppression.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: To identify the regions in your chromatogram where ion suppression is occurring, you can perform a post-column infusion experiment.[2] A constant flow of Econazole Nitrate solution is introduced into the mobile phase after the analytical column. When a blank matrix sample is injected, any dips in the baseline signal indicate the retention times at which matrix components are eluting and causing suppression.
-
Adjust Chromatographic Retention Time: If the post-column infusion experiment reveals that Econazole Nitrate is eluting in a region of significant ion suppression, modify your chromatographic method to shift its retention time to a cleaner part of the chromatogram.
-
Reduce Flow Rate: In some cases, reducing the flow rate of the mobile phase can lessen the severity of ion suppression in electrospray ionization.
-
Check Ion Source Parameters: Optimize the ion source parameters, such as temperature and gas flows, to ensure efficient ionization of Econazole Nitrate.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the matrix factor.
Methodology:
-
Sample Sets: Prepare three sets of samples:
-
Set A (Neat Solution): Spike Econazole Nitrate and this compound into the mobile phase or reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Econazole Nitrate and this compound to the same concentrations as Set A.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
IS-Normalized MF: IS-Normalized MF = (MF of Econazole Nitrate) / (MF of this compound)
-
Representative Data:
| Lot Number | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,540 | 155,600 | 0.87 | 0.86 | 1.01 |
| 2 | 76,980 | 153,200 | 0.86 | 0.85 | 1.01 |
| 3 | 80,120 | 158,900 | 0.89 | 0.88 | 1.01 |
| 4 | 75,330 | 151,100 | 0.84 | 0.84 | 1.00 |
| 5 | 79,650 | 157,800 | 0.88 | 0.88 | 1.00 |
| 6 | 77,430 | 154,300 | 0.86 | 0.86 | 1.00 |
| Mean | 0.87 | 0.86 | 1.01 | ||
| %CV | 2.2% | 2.1% | 0.5% |
Hypothetical data based on a mean neat solution peak area of 90,000 for the analyte and 180,000 for the IS.
Interpretation: In this example, both the analyte and the internal standard experience approximately 13-14% ion suppression. However, because the deuterated internal standard tracks the analyte's suppression closely, the IS-Normalized Matrix Factor is close to 1 with a very low coefficient of variation (%CV), indicating that the matrix effect is adequately compensated for.
Protocol 2: Sample Preparation using Protein Precipitation
This is a basic example of a sample preparation protocol. More complex procedures like LLE or SPE may be required for challenging matrices.
Methodology:
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
References
Technical Support Center: Econazole Nitrate-d6 HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Econazole Nitrate-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape in your chromatographic experiments.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can compromise the accuracy and reproducibility of your results. This guide addresses specific issues you may encounter when analyzing the basic compound this compound.
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing is a common issue when analyzing basic compounds like Econazole Nitrate and its deuterated form, this compound.[1] It is often caused by secondary interactions between the analyte and the stationary phase.
-
Interaction with Silanol (B1196071) Groups: Traditional silica-based columns (especially Type A) have exposed silanol groups (Si-OH) on the surface that can be deprotonated and become negatively charged.[1][2] The basic Econazole molecule can interact with these sites through strong ionic forces, leading to delayed elution and a tailing peak.[1][3]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the analyte and the silanol groups, increasing the likelihood of secondary interactions.
-
Column Degradation: An old or contaminated column may have more active silanol sites, exacerbating peak tailing.[4]
Q2: How can I reduce or eliminate peak tailing for this compound?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) protonates the silanol groups, neutralizing their negative charge and reducing their interaction with the basic analyte.[2][3][4]
-
Use of a Competing Base: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, preventing them from interacting with the analyte.[2]
-
Column Selection: Using a modern, high-purity silica (B1680970) column (Type B) with better end-capping can significantly reduce the number of accessible silanol groups and improve peak shape.[2] Columns with different stationary phases, such as C8 or amino columns, have also been successfully used for Econazole Nitrate analysis.[5][6]
Q3: My peak shape is still not ideal after adjusting the mobile phase. What else can I check?
If peak tailing persists, consider the following factors:
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][7] Try diluting your sample or reducing the injection volume.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and peak distortion.[4][8] Whenever possible, dissolve your sample in the mobile phase.
-
Extra-Column Effects: Issues outside of the column, such as long tubing, large detector cell volume, or loose fittings, can contribute to band broadening and poor peak shape.[4]
Frequently Asked Questions (FAQs)
Q1: Will the troubleshooting methods for Econazole Nitrate also work for this compound?
Yes. Deuterated standards like this compound are designed to have nearly identical chemical properties and chromatographic behavior to their non-deuterated counterparts. Therefore, the strategies for improving the peak shape of Econazole Nitrate will be directly applicable to this compound.
Q2: What is a good starting point for mobile phase optimization?
A common starting point for the analysis of Econazole Nitrate is a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with the pH adjusted to the acidic range. For example, a mobile phase of acetonitrile–water (30:70, v/v) adjusted to pH 2.5 with phosphoric acid has been used successfully.[5]
Q3: What is an acceptable tailing factor?
An ideal peak has a tailing factor (Tf) of 1.0. A value greater than 1.2 may indicate significant tailing that could affect integration and reproducibility.[4] Values above 2.0 are generally considered unacceptable for methods requiring high precision.[4]
Q4: Can column temperature affect peak shape?
Yes, column temperature can influence peak shape. Higher temperatures can sometimes improve peak efficiency and reduce tailing, but can also affect selectivity. It is a parameter that can be optimized for your specific method.[9]
Experimental Protocols
Below are examples of HPLC methodologies that have been used for the analysis of Econazole Nitrate. These can be adapted for this compound.
Method 1: Reversed-Phase HPLC on a C8 Column
| Parameter | Value |
| Column | LiChrospher C8 (5 µm, 4.6mm × 250mm)[6] |
| Mobile Phase | A: 85% phosphoric acid 1ml, sodium hexanesulfonate anhydrous 0.94g, dissolved in 720ml water, add 140ml acetonitrile and 140ml isopropanol. B: 85% phosphoric acid 1ml, sodium hexanesulfonate anhydrous 0.94g, dissolved in 100ml water, and add 900ml methanol.[6] |
| Gradient | Linear gradient from 100% A to 100% B in 25 minutes[6] |
| Flow Rate | 1.4 mL/min[6] |
| Column Temperature | 40°C[6] |
| Detection | 220 nm[6] |
Method 2: Reversed-Phase HPLC on an Amino or C8 Column
| Parameter | Value |
| Column | Amino or C8 column[5] |
| Mobile Phase | Acetonitrile–water, 30 + 70 (v/v), pH 2.5 (adjusted with phosphoric acid)[5] |
| Detection | Not specified, but UV detection at 220 nm is common. |
Visual Guides
The following diagrams illustrate the troubleshooting workflow and the chemical interactions leading to peak tailing.
Caption: Troubleshooting workflow for improving peak shape.
Caption: Mechanism of peak tailing and mitigation strategies.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Troubleshooting Poor Recovery of Econazole Nitrate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor recovery of Econazole Nitrate-d6 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for low recovery of this compound during extraction?
Poor recovery of the deuterated internal standard, this compound, can stem from several factors throughout the extraction process. These can be broadly categorized as:
-
Suboptimal pH Conditions: The extraction efficiency of ionizable compounds like Econazole Nitrate is highly dependent on the pH of the sample solution.
-
Inappropriate Solvent Selection: The choice of extraction solvent in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) is critical for effective partitioning of the analyte.
-
Isotope Effects: Deuterated standards can sometimes exhibit slightly different physicochemical properties compared to their non-deuterated counterparts, potentially leading to variations in extraction behavior.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process.
-
Compound Instability: Econazole Nitrate may be susceptible to degradation under certain conditions.
Q2: How does the pKa of Econazole Nitrate influence its extraction?
Econazole Nitrate has a pKa of approximately 6.48[1]. This means that at a pH below 6.48, it will be predominantly in its ionized (protonated) form, making it more water-soluble. At a pH above 6.48, it will be in its neutral (un-ionized) form, which is more soluble in organic solvents. Therefore, to achieve efficient extraction into an organic solvent during LLE or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be basic, typically 2 pH units above the pKa (i.e., pH > 8.5).
Q3: Can the deuterium (B1214612) label on this compound affect its extraction recovery?
Yes, this is known as the "isotope effect." While ideally, a deuterated internal standard behaves identically to the analyte, the increased mass due to deuterium can sometimes lead to slight differences in physicochemical properties. This may result in a minor chromatographic shift or subtle differences in partitioning behavior during extraction. If the analyte and the deuterated standard separate during extraction, it can lead to inconsistent and inaccurate quantification. It is crucial to develop an extraction method that ensures co-extraction of both compounds.
Q4: What should I do if I suspect my this compound is degrading during the extraction process?
Econazole Nitrate can be sensitive to light and extreme pH conditions. To minimize degradation, it is advisable to:
-
Protect samples from light by using amber vials or working under low-light conditions.
-
Avoid prolonged exposure to strong acids or bases.
-
Process samples in a timely manner and store them at appropriate temperatures (e.g., -20°C or -80°C) if immediate analysis is not possible.
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
Problem: Low and inconsistent recovery of this compound when using LLE.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample to > 8.5 to ensure this compound is in its neutral, more organic-soluble form. Use a suitable buffer to maintain the pH during extraction. |
| Suboptimal Organic Solvent | Econazole has a high LogP value (around 5.35-5.5)[2], indicating its lipophilicity. Use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. Avoid highly polar or very non-polar solvents. |
| Insufficient Mixing/Shaking | Ensure thorough mixing of the aqueous and organic phases to facilitate partitioning. Vortex for at least 1-2 minutes. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of salt (salting out), centrifuging the sample at a higher speed, or filtering through a phase separation plate. |
| Incomplete Phase Separation | Allow sufficient time for the layers to separate completely before collecting the organic phase. Centrifugation can aid in achieving a clean separation. |
Poor Recovery in Solid-Phase Extraction (SPE)
Problem: Low and inconsistent recovery of this compound when using SPE.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inappropriate Sorbent Choice | For a lipophilic compound like Econazole Nitrate (LogP ~5.5)[2], a reversed-phase sorbent (e.g., C8 or C18) is generally suitable. |
| Incorrect Sample pH during Loading | Adjust the sample pH to > 8.5 before loading onto the SPE cartridge to ensure retention of the neutral form of this compound on the reversed-phase sorbent. |
| Ineffective Wash Steps | Use a weak organic solvent (e.g., 5-10% methanol (B129727) in water) to wash away interferences without prematurely eluting the analyte. Ensure the pH of the wash solution is maintained above 8.5. |
| Incomplete Elution | Use a strong organic solvent like methanol, acetonitrile, or a mixture containing a small amount of a volatile base (e.g., ammonium (B1175870) hydroxide) to ensure complete elution from the sorbent. |
| Sorbent Drying Out | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation:
-
To 500 µL of plasma sample, add the working solution of this compound.
-
Add 50 µL of 1M sodium hydroxide (B78521) to adjust the pH to > 10. Vortex briefly.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Pre-treatment:
-
To 1 mL of urine, add the working solution of this compound.
-
Add 100 µL of 1M ammonium hydroxide to adjust the pH to ~9. Vortex to mix.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition a C18 SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor recovery of this compound.
References
Technical Support Center: Optimizing MS/MS Transitions for Econazole Nitrate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for Econazole (B349626) Nitrate-d6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Econazole Nitrate-d6?
For the analysis of Econazole-d6, the following Multiple Reaction Monitoring (MRM) transitions have been established and optimized. It is recommended to monitor at least two transitions to ensure specificity and accuracy.
Q2: How do I select the precursor ion for this compound?
The precursor ion for this compound is its protonated molecule, [M+H]⁺. Given that the molecular weight of Econazole is 381.07 g/mol and it contains six deuterium (B1214612) atoms, the mass of the deuterated analogue will be higher. The exact mass of the precursor ion should be determined by infusing a standard solution of this compound into the mass spectrometer and identifying the most abundant isotopic peak in the full scan mass spectrum.
Q3: What are the typical fragmentation patterns for econazole and its deuterated analogue?
Econazole and its deuterated analogues, being imidazole (B134444) derivatives, typically fragment at the ether linkage and around the imidazole ring. The most common product ions result from the cleavage of the bond between the dichlorophenyl ethyl moiety and the imidazole methanol (B129727) group. Understanding these fragmentation patterns is key to selecting diagnostic product ions for MRM transitions.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal Detected
-
Possible Cause 1: Incorrect Precursor/Product Ion Selection.
-
Troubleshooting Step: Verify the mass-to-charge ratio (m/z) of the precursor and product ions. Infuse a fresh, known concentration of this compound standard directly into the mass spectrometer to confirm the parent ion mass. Perform a product ion scan to identify the most abundant and stable fragment ions.
-
-
Possible Cause 2: Suboptimal Ion Source Parameters.
-
Troubleshooting Step: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These parameters can significantly impact the efficiency of ion generation and transmission.
-
-
Possible Cause 3: In-source Fragmentation.
-
Troubleshooting Step: If the precursor ion signal is weak and fragment ions are observed in the full scan (MS1) spectrum, in-source fragmentation may be occurring. Reduce the fragmentor or cone voltage to minimize this effect and maximize the precursor ion intensity.
-
Issue 2: High Background Noise or Interferences
-
Possible Cause 1: Matrix Effects.
-
Troubleshooting Step: Matrix components co-eluting with this compound can suppress or enhance its ionization, leading to inaccurate quantification. Improve chromatographic separation to isolate the analyte from interfering matrix components. A thorough sample clean-up procedure is also crucial.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Contamination from the LC system, solvents, or sample handling can introduce interfering peaks. Flush the LC system with a strong solvent wash and use high-purity, LC-MS grade solvents and reagents.
-
Issue 3: Retention Time Shift Between Econazole and this compound
-
Possible Cause: Deuterium Isotope Effect.
-
Troubleshooting Step: A slight chromatographic shift between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect, potentially leading to differential matrix effects.[1] To minimize this, ensure optimal chromatographic conditions that promote sharp, symmetrical peaks. If the shift persists, integrate both peaks within the same retention time window, ensuring that the integration adequately covers both peaks.
-
Experimental Protocols & Data
Protocol 1: Optimization of MS/MS Parameters for this compound
This protocol outlines the steps to determine the optimal cone voltage and collision energy for this compound MRM transitions.
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Confirmation: Acquire a full scan (MS1) spectrum to confirm the m/z of the protonated precursor ion, [M+H]⁺.
-
Product Ion Scan: Perform a product ion scan (or fragmentation scan) of the confirmed precursor ion to identify the most abundant and stable fragment ions.
-
Cone Voltage Optimization:
-
Select the precursor ion in MS1 and monitor its intensity.
-
Vary the cone voltage (or fragmentor voltage) across a range (e.g., 10-80 V).
-
Plot the ion intensity against the cone voltage to determine the value that yields the maximum precursor ion intensity without significant in-source fragmentation.
-
-
Collision Energy Optimization:
-
Select the desired precursor ion in MS1 and a specific product ion in MS2.
-
Vary the collision energy across a range (e.g., 5-50 eV).
-
Plot the product ion intensity against the collision energy to find the optimal value that produces the highest signal.
-
Repeat this step for each product ion of interest.
-
Optimized MS/MS Parameters for Econazole and Econazole-d6
The following table summarizes the optimized multiple reaction monitoring (MRM) transitions, cone voltages (CV), and collision energies (CE) for econazole and its deuterated internal standard.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Econazole | 381.7 | 125.0 | 35 | 29 |
| 193.0 | 35 | 18 | ||
| Econazole-d6 | 387.7 | 125.0 | 35 | 29 |
| 199.0 | 35 | 18 |
Visualizations
Caption: Workflow for optimizing MS/MS parameters.
Caption: Troubleshooting logic for poor signal intensity.
References
Troubleshooting isotopic interference with Econazole Nitrate-d6
Welcome to the technical support center for the analysis of Econazole Nitrate, with a specific focus on troubleshooting when using Econazole Nitrate-d6 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to isotopic interference in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS analysis of Econazole Nitrate?
A1: Isotopic interference, often referred to as "crosstalk," occurs when the isotopic signature of the analyte (Econazole Nitrate) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of isotopes (e.g., ¹³C in Econazole Nitrate contributing to the M+1 or M+2 peak) and potential isotopic impurities in the this compound standard.[1]
Q2: What are the typical indicators of isotopic interference in my results?
A2: Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at the higher and lower ends of the concentration range.
-
Inaccurate quantification of quality control (QC) samples.
-
A significant response for this compound in blank samples spiked only with a high concentration of Econazole Nitrate.
-
A noticeable peak for Econazole Nitrate in samples containing only this compound.
Q3: What are the common multiple reaction monitoring (MRM) transitions for Econazole Nitrate and its d6-labeled internal standard?
A3: Based on published literature, a common MRM transition for Econazole is the precursor ion m/z 381.07 transitioning to a product ion of m/z 124.92.[2] For this compound, the precursor ion would be expected to be m/z 387.1, assuming the six deuterium (B1214612) atoms are located on the phenyl ring, with the same product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Econazole Nitrate | 381.1 | 125.0 |
| This compound | 387.1 | 125.0 |
| Note: These values may require optimization on your specific instrument. |
Q4: How can I experimentally confirm if I am experiencing isotopic interference?
A4: A straightforward experiment to confirm isotopic interference involves analyzing two sets of samples:
-
Set A (Analyte to IS): A blank matrix sample spiked with a high concentration of Econazole Nitrate (e.g., at the upper limit of quantification, ULOQ)) without any this compound.
-
Set B (IS to Analyte): A blank matrix sample spiked with the working concentration of this compound without any Econazole Nitrate.
By analyzing these samples, you can measure the percentage of crosstalk.
Troubleshooting Guides
Issue 1: High background signal or "crosstalk" from the analyte in the internal standard channel.
This is a common issue where a high concentration of Econazole Nitrate contributes to the signal of this compound.
Troubleshooting Steps:
-
Assess Isotopic Purity of the Internal Standard: Ensure the isotopic purity of your this compound is high (typically >98%).
-
Optimize Chromatography: Partial chromatographic separation between the analyte and the internal standard can sometimes exacerbate interference. Adjust your LC method to ensure the peaks are as sharp and co-eluted as possible. A shift in retention time between the deuterated and non-deuterated compounds can occur, which might lead to differential matrix effects.[3]
-
Select Alternative MRM Transitions: Investigate different fragmentation pathways for both Econazole Nitrate and this compound. Choosing a product ion that has a lower contribution from the natural isotopes of the analyte can significantly reduce interference.
-
Mathematical Correction: If the interference is consistent and well-characterized, a mathematical correction can be applied to the data.[4]
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
This protocol provides a step-by-step guide to quantify the level of isotopic interference between Econazole Nitrate and this compound.
1. Preparation of Solutions:
-
Econazole Nitrate Stock Solution: Prepare a stock solution of Econazole Nitrate in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).
-
This compound Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration equivalent to the working concentration used in your assay.
-
Sample A (Analyte to IS): In a blank matrix (e.g., plasma), spike the Econazole Nitrate stock solution to achieve a concentration at the ULOQ of your assay.
-
Sample B (IS to Analyte): In a blank matrix, spike the this compound stock solution to its working concentration.
2. LC-MS/MS Analysis:
-
Inject and analyze Sample A and Sample B using your established LC-MS/MS method.
-
Monitor the MRM transitions for both Econazole Nitrate and this compound in both runs.
3. Data Analysis and Interpretation:
-
Crosstalk from Analyte to IS: In the chromatogram from Sample A, measure the peak area of any signal detected in the this compound MRM channel. Calculate the percentage of crosstalk using the following formula: (Peak Area of d6 in Sample A / Peak Area of d6 in Sample B) * 100
-
Crosstalk from IS to Analyte: In the chromatogram from Sample B, measure the peak area of any signal detected in the Econazole Nitrate MRM channel. This indicates the contribution of the internal standard to the analyte signal, often due to isotopic impurities.
Example Data:
| Sample | Spiked Compound | Econazole Nitrate Peak Area | This compound Peak Area |
| Sample A | Econazole Nitrate (ULOQ) | 2,500,000 | 5,000 |
| Sample B | This compound | 1,000 | 1,000,000 |
Crosstalk (%) from Analyte to IS = (5,000 / 1,000,000) * 100 = 0.5%
A crosstalk of less than 5% is generally considered acceptable, but this can depend on the required accuracy and precision of the assay.
Visualizations
Proposed Fragmentation Pathway of Econazole
The following diagram illustrates a plausible fragmentation pathway for Econazole, leading to the commonly observed product ion.
Caption: Proposed fragmentation of Econazole in MS/MS.
Troubleshooting Workflow for Isotopic Interference
This workflow provides a logical sequence of steps to identify and resolve issues related to isotopic interference.
Caption: A logical workflow for troubleshooting isotopic interference.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low Concentrations of Econazole Nitrate-d6
Welcome to the technical support center for the analysis of Econazole (B349626) Nitrate-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for enhanced sensitivity at low concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Econazole Nitrate-d6, particularly when dealing with low concentrations.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.
-
Initial Checks:
-
Standard Integrity: Verify the concentration and integrity of your this compound standard. Ensure it has been stored correctly and has not expired.
-
Instrument Parameters: Double-check that the correct instrument parameters are loaded, especially the mass transitions for this compound. Unlike the non-deuterated form, the mass-to-charge ratio (m/z) will be different.
-
System Suitability: Inject a known concentration of the standard to confirm the system is performing as expected.
-
-
Sample Preparation Issues:
-
Extraction Efficiency: Inefficient extraction from the sample matrix is a common cause of low signal. Re-evaluate your sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.[1][2] Consider strategies to mitigate matrix effects, such as a more rigorous cleanup, dilution of the sample, or the use of a different ionization source.
-
-
Liquid Chromatography (LC) Problems:
-
Column Performance: A contaminated or old column can lead to poor peak shape and reduced sensitivity.[1] Flush the column or replace it if necessary.
-
Mobile Phase: Ensure the mobile phase is correctly prepared with high-purity solvents and additives.[3] The pH of the mobile phase can significantly impact the ionization and retention of Econazole.
-
-
Mass Spectrometry (MS) Settings:
-
Ion Source Optimization: The settings for the ion source, such as temperature and gas flows, should be optimized for this compound to ensure efficient ionization.[3][4]
-
Collision Energy: Optimize the collision energy in the MS/MS settings to ensure efficient fragmentation and a strong signal for the product ions.
-
Question: My results show high variability. What are the potential causes?
Answer: High variability in results can be frustrating. Here are some common culprits:
-
Inconsistent Sample Preparation: Ensure that each step of your sample preparation is performed consistently across all samples. Automation can help reduce variability.[2]
-
Internal Standard Issues: If you are using an internal standard, its response should be stable. Variability in the internal standard signal can indicate issues with sample injection or matrix effects.[5]
-
Autosampler Problems: Check the autosampler for any issues with injection volume accuracy or sample carryover.
-
System Instability: Fluctuations in pump pressure, column temperature, or MS detector voltage can all contribute to result variability.[6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for LC-MS/MS parameters for this compound?
A1: While optimal conditions should be determined empirically, a good starting point based on methods for similar compounds would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of acetonitrile (B52724) and water with a formic acid additive.[7][8] For MS/MS detection in positive electrospray ionization (ESI) mode, you would need to determine the specific precursor and product ion m/z values for this compound. As a starting reference for non-deuterated Econazole, one study monitored the transition of m/z 381.07→124.92.[8] You will need to adjust the precursor ion m/z to account for the six deuterium (B1214612) atoms in your d6 standard.
Q2: How can I improve the extraction recovery of this compound from a complex matrix like plasma?
A2: For plasma samples, protein precipitation is a common first step. This can be followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. One study on econazole in plasma utilized liquid-liquid extraction with n-hexane:2-propanol.[8] The choice of extraction solvent in LLE or the sorbent in SPE should be optimized to maximize the recovery of this compound while minimizing the co-extraction of interfering matrix components.
Q3: What are the key considerations for method validation when analyzing low concentrations of this compound?
A3: For low concentration analysis, it is crucial to determine the Lower Limit of Quantification (LLOQ) accurately. The FDA guidelines for bioanalytical method validation should be followed.[7] Key parameters to validate include:
-
Selectivity and Specificity: Ensure that there are no interfering peaks from the matrix at the retention time of this compound.
-
Linearity: Establish a linear range that covers your expected sample concentrations.
-
Accuracy and Precision: Intra-day and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the LLOQ).[8]
-
Recovery and Matrix Effect: Evaluate the efficiency of your extraction process and the impact of the sample matrix on the analyte signal.
-
Stability: Assess the stability of this compound in the sample matrix under various storage and handling conditions.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of this compound from plasma samples.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (if different from this compound).
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Data Presentation
Table 1: Example LC-MS/MS Parameters for Econazole Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | ESI Positive |
| Monitored Transition | To be determined for this compound |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Source Temperature | 500°C |
Note: These are example parameters and require optimization for your specific instrument and application.
Table 2: Typical Performance Characteristics for a Validated Bioanalytical Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ Precision (%CV) | ≤ 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
| QC Precision (%CV) | ≤ 15% |
| QC Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing in-source fragmentation of Econazole Nitrate-d6
Welcome to the technical support center for Econazole (B349626) Nitrate-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their analytical methods, with a specific focus on preventing in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for Econazole Nitrate-d6 analysis?
A1: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to a decreased signal intensity of the intended precursor ion and an increase in the abundance of fragment ions. This can complicate data analysis, reduce sensitivity, and potentially lead to inaccurate quantification.
Q2: What are the primary causes of in-source fragmentation in ESI-MS?
A2: The primary causes of in-source fragmentation in Electrospray Ionization Mass Spectrometry (ESI-MS) are excessive energy being transferred to the analyte ions in the ion source. This energy can come from two main sources:
-
High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage is applied to the region between the ion source and the mass analyzer to help desolvate ions and prevent clustering. However, if set too high, it can accelerate the ions and cause them to collide with gas molecules with enough energy to induce fragmentation.[1][2][3]
-
High Source and Desolvation Temperatures: Elevated temperatures are used to facilitate the evaporation of the solvent from the ESI droplets to generate gas-phase ions. If these temperatures are too high, they can cause thermal degradation of the analyte, leading to fragmentation.[1]
Q3: What are the expected precursor and product ions for Econazole Nitrate?
A3: For Econazole, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. In mass spectrometry, the transition of m/z 381.07 → 124.92 is commonly monitored for the quantification of econazole enantiomers. For this compound, the precursor ion will have a higher mass-to-charge ratio due to the deuterium (B1214612) labeling.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to diagnose and mitigate in-source fragmentation of this compound in your LC-MS/MS experiments.
Issue: High abundance of fragment ions and low intensity of the precursor ion for this compound.
Systematic Troubleshooting Steps:
-
Optimize the Cone Voltage (Declustering/Fragmentor Voltage): This is the most critical parameter to adjust for controlling in-source fragmentation.
-
Strategy: Perform a cone voltage ramp experiment. Infuse a standard solution of this compound directly into the mass spectrometer and incrementally decrease the cone voltage (e.g., in steps of 5-10 V) while monitoring the intensities of the precursor and expected fragment ions.[4]
-
Expected Outcome: You should observe a decrease in the intensity of fragment ions and an increase in the intensity of the precursor ion as you lower the cone voltage. Select a voltage that provides a robust precursor ion signal with minimal fragmentation.
-
-
Adjust Source and Desolvation Temperatures:
-
Strategy: Methodically reduce the source and desolvation temperatures in small increments (e.g., 10-25°C). Allow the system to stabilize at each new temperature setting and observe the impact on the precursor and fragment ion intensities.[1]
-
Expected Outcome: Lowering the temperatures should reduce thermal degradation and, consequently, in-source fragmentation. Find a balance that allows for efficient desolvation without causing the analyte to fragment.
-
-
Optimize Mobile Phase Composition:
-
Strategy: If using mobile phase additives like formic acid or trifluoroacetic acid, consider their concentration. While they can improve chromatography and ionization efficiency, high concentrations can sometimes contribute to fragmentation.[2] Experiment with lower concentrations or alternative additives.
-
Expected Outcome: A well-chosen mobile phase will promote stable ionization and minimize unwanted fragmentation.
-
Quantitative Data Summary: Recommended Starting Parameters for Optimization
The following table provides general starting ranges for key ESI-MS parameters. The optimal values will be instrument-dependent and should be determined empirically.
| Parameter | Typical Starting Range | Effect on In-source Fragmentation |
| Cone/Declustering/Fragmentor Voltage | 20 - 80 V | Higher voltages increase fragmentation. |
| Source Temperature | 100 - 150 °C | Higher temperatures can increase thermal fragmentation. |
| Desolvation Temperature | 250 - 450 °C | Higher temperatures can increase thermal fragmentation. |
| Capillary Voltage | 0.8 - 4.0 kV | Generally has a lesser effect on fragmentation but should be optimized for stable spray. |
| Nebulizer Gas Flow | Instrument Dependent | Affects droplet formation and desolvation efficiency. |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that mimics your initial LC mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low, stable flow rate (e.g., 10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the expected precursor ion of this compound. Use moderate source and desolvation temperatures as a starting point.
-
Cone Voltage Ramp:
-
Begin with a relatively high cone voltage (e.g., 80 V).
-
Acquire a mass spectrum.
-
Decrease the cone voltage in 10 V increments, acquiring a spectrum at each step, down to a low value (e.g., 20 V).
-
-
Data Analysis:
-
Create an extracted ion chromatogram for the precursor ion and any observed fragment ions.
-
Plot the intensity of each ion as a function of the cone voltage.
-
Select the cone voltage that provides the highest intensity for the precursor ion while keeping the fragment ion intensities at an acceptable minimum.
-
Visualizations
Caption: In-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
Dealing with Econazole Nitrate-d6 instability in solution
Welcome to the technical support center for Econazole (B349626) Nitrate-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of experiments involving Econazole Nitrate-d6, with a focus on addressing its instability in solution.
Disclaimer: this compound is a deuterated form of Econazole Nitrate. While specific stability data for the deuterated form is limited, it is reasonable to assume that its stability profile is analogous to that of the parent compound, Econazole Nitrate. The guidance provided here is based on this assumption and available data for Econazole Nitrate and general principles for handling deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Econazole Nitrate, an imidazole (B134444) antifungal agent. The deuterium (B1214612) (d6) labeling makes it a suitable internal standard for mass spectrometry-based quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in determining the concentration of Econazole Nitrate in biological matrices or other samples.
Q2: How should I prepare stock solutions of this compound?
Due to its low aqueous solubility, this compound should be dissolved in an appropriate organic solvent.[1] Methanol (B129727) or a mixture of propylene (B89431) glycol and ethanol (B145695) are suitable choices for creating a stable stock solution.[2] For a 1 mg/mL stock solution, accurately weigh the required amount of this compound and dissolve it in the chosen solvent. Ensure the solution is thoroughly mixed before use.
Q3: What are the recommended storage conditions for this compound solutions?
To prevent degradation, stock solutions of this compound should be stored under the following conditions[3]:
-
Long-term storage (up to 6 months): -80°C
-
Short-term storage (up to 1 month): -20°C
It is also crucial to protect the solution from light, as Econazole Nitrate is known to be light-sensitive, which can accelerate its degradation.[2] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.[3]
Q4: What are the main factors that can contribute to the instability of this compound in solution?
The primary factors that can affect the stability of this compound in solution include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Photodegradation can occur upon exposure to light.[2]
-
pH: Extreme pH conditions (highly acidic or basic) should be avoided as they can catalyze the degradation of the molecule or promote isotopic exchange.[4]
-
Solvent: The choice of solvent can impact solubility and stability. Using appropriate solvents like methanol or propylene glycol/ethanol mixtures is recommended.[2]
-
Repeated Freeze-Thaw Cycles: These can lead to the degradation of the compound.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or inaccurate quantitative results. | 1. Degradation of this compound solution. 2. Inaccurate concentration of the internal standard. 3. Differential matrix effects. [5] | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature and protected from light. Prepare a fresh stock solution if degradation is suspected.2. Check Solution Preparation: Review the initial weighing and dilution steps to ensure the stock solution was prepared accurately.3. Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if the sample matrix is affecting the ionization of the analyte and internal standard differently. |
| Loss of deuterium label (isotopic exchange). | 1. Unstable label position. 2. Extreme pH of the solution. [6] | 1. Confirm Label Position: While the d6 label on Econazole Nitrate is generally stable, be aware that deuterium atoms on heteroatoms (like -OH or -NH) or adjacent to carbonyl groups are more prone to exchange.[6] 2. Maintain Neutral pH: Ensure that the solvents and sample matrices are maintained at a neutral pH to minimize the risk of isotopic exchange. |
| Chromatographic peak for this compound appears earlier than for the non-deuterated analyte. | Isotope effect in reverse-phase chromatography. [5] | 1. Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to check for complete co-elution. 2. Adjust Chromatographic Method: If a separation is observed, consider modifying the mobile phase composition, gradient, or temperature to improve co-elution. Using a column with lower resolution might also help ensure both compounds elute as a single peak.[5] |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or buffer. | 1. Check Solvent Compatibility: Ensure that the solvent system is appropriate for this compound. Consider using a higher proportion of organic solvent if precipitation occurs in an aqueous buffer. 2. Sonication: Briefly sonicate the solution to aid in dissolution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [3]
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| Room Temperature | Not Recommended | Significant degradation may occur. |
Table 2: Stability of Azole Antifungals in Plasma under Different Conditions (Adapted from a study on other azole antifungals, providing a general reference)[7]
| Condition | Stability |
| Freeze-Thaw Cycles (up to 4 cycles at -30°C) | Stable |
| Long-term at -30°C | Stable for at least 3 months |
| Post-processing at 4°C | Stable for at least 24 hours |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber vials for storage
-
-
Procedure for 1 mg/mL Stock Solution:
-
Accurately weigh 1 mg of this compound powder.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add a small amount of methanol to dissolve the powder.
-
Once dissolved, bring the volume up to the 1 mL mark with methanol.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber vial for storage.
-
-
Procedure for Working Solutions:
-
Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or a mixture compatible with the analytical method) to achieve the desired concentrations for your calibration curve.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from established methods for other azole antifungals and can be used to assess the stability of this compound.[8][9]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) buffer, pH adjusted to 6.0) in a ratio of approximately 70:30 (v/v).[10] The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220-230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Forced Degradation Studies: To confirm that the method is stability-indicating, subject the this compound solution to forced degradation under the following conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 N HCl at room temperature for a specified period (e.g., 24 hours). Neutralize before injection.
-
Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature for a specified period. Neutralize before injection.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 60°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
Visualizations
References
- 1. Econazole Nitrate | C18H16Cl3N3O4 | CID 68589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Econazole Nitrate Quantification with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of pharmaceuticals like Econazole (B349626) Nitrate, the choice of internal standard is a critical factor that can significantly impact data quality. This guide provides a comprehensive comparison of an analytical method for Econazole Nitrate utilizing a deuterated internal standard (Econazole Nitrate-d6) against an alternative method using a non-deuterated internal standard, highlighting the superior performance and reliability of the former.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same effects during sample preparation, chromatography, and ionization.[2] This intrinsic similarity allows for highly effective compensation for matrix effects and other sources of analytical variability, leading to more accurate and precise results.[1][3]
This guide will delve into the experimental data that underscores the advantages of employing this compound. We will compare key validation parameters of an LC-MS/MS method using this deuterated standard with a conventional HPLC-UV method that utilizes a non-deuterated internal standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following tables summarize the validation parameters for two distinct analytical methods for Econazole Nitrate. Method A represents a state-of-the-art LC-MS/MS method utilizing this compound as the internal standard. Method B is a conventional HPLC-UV method employing a non-deuterated internal standard, such as Fluconazole.[4]
Table 1: Linearity and Sensitivity
| Parameter | Method A: LC-MS/MS with this compound | Method B: HPLC-UV with Non-Deuterated IS[4] |
| Linearity Range | 0.20 - 50.00 ng/mL[5] | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL (estimated) | 3.0 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.20 ng/mL[5] | 8.0 ng/mL[4] |
Table 2: Accuracy and Precision
| Parameter | Method A: LC-MS/MS with this compound[5] | Method B: HPLC-UV with Non-Deuterated IS[4] |
| Intra-Day Precision (%RSD) | ||
| Low QC | < 10.2% | < 2.0% |
| Mid QC | < 10.2% | < 2.0% |
| High QC | < 10.2% | < 2.0% |
| Inter-Day Precision (%RSD) | ||
| Low QC | < 10.2% | < 2.0% |
| Mid QC | < 10.2% | < 2.0% |
| High QC | < 10.2% | < 2.0% |
| Accuracy (% Recovery) | ||
| Low QC | 85 - 115% | 97.36 - 99.93% |
| Mid QC | 85 - 115% | 97.36 - 99.93% |
| High QC | 85 - 115% | 97.36 - 99.93% |
Note: Data for Method A is based on a validated enantioselective LC-MS/MS method for econazole, as a direct validation report for a method using this compound was not available.[5] The performance is expected to be similar or better.
The superior sensitivity of the LC-MS/MS method (Method A) is evident from its significantly lower LOD and LOQ. While both methods demonstrate good linearity, accuracy, and precision, the use of a deuterated internal standard in LC-MS/MS is crucial for mitigating matrix effects, which can be a significant source of error in complex biological samples.[1][2] The HPLC-UV method, while reliable for certain applications, may be more susceptible to interferences from co-eluting matrix components that absorb at the same wavelength.
Experimental Protocols
Method A: LC-MS/MS with this compound (Internal Standard)
This protocol is a representative procedure for the quantification of Econazole Nitrate in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Econazole Nitrate: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Method B: HPLC-UV with Non-Deuterated Internal Standard[4]
This protocol is based on a published method for the determination of Econazole in human plasma using HPLC with UV detection and Fluconazole as the internal standard.[4]
1. Sample Preparation:
-
To 500 µL of plasma, add 50 µL of Fluconazole internal standard solution.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and centrifuge at 3000 rpm for 15 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15 v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection: UV at 260 nm.[4]
-
Injection Volume: 20 µL.
Visualizing the Workflow and Rationale
To further illustrate the processes and the decision-making involved, the following diagrams are provided.
Caption: Workflow for validating an analytical method.
The diagram above outlines the typical workflow for developing and validating a bioanalytical method. This structured approach ensures that the method is robust, reliable, and fit for its intended purpose.
Caption: Why a deuterated internal standard is superior.
This logical diagram illustrates why a deuterated internal standard provides more accurate and precise results. By behaving almost identically to the analyte during all stages of the analysis, it effectively normalizes for variations that can be introduced, leading to more reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Enantioselective determination of econazole in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Econazole Nitrate-d6 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent econazole (B349626), the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides an objective comparison of Econazole Nitrate-d6, a deuterated internal standard, with commonly used structural analog internal standards. By examining supporting experimental data and detailed methodologies, this guide aims to inform the selection of the most suitable internal standard for robust and high-quality bioanalytical assays.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is a critical practice to correct for variability during sample preparation and instrumental analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for econazole quantification are stable isotope-labeled (deuterated) internal standards, such as this compound, and structural analogs, including other azole antifungals like clotrimazole (B1669251) and fluconazole.
The Superiority of Deuterated Internal Standards: this compound
Deuterated internal standards are widely considered the "gold standard" in bioanalysis. In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass. This near-identical nature is the foundation of its superior performance.
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the unlabeled analyte during chromatographic separation. This co-elution ensures that both the analyte and the internal standard experience the same degree of ionization suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. By compensating for these matrix effects, deuterated internal standards lead to significantly improved accuracy and precision in quantification.
While a direct head-to-head experimental comparison for econazole was not found in the reviewed literature, the principles of improved performance with deuterated standards are well-documented across a range of analytes.
Structural Analog Internal Standards: A Viable Alternative
When a deuterated internal standard is not available or feasible, a structural analog can be a suitable alternative. A structural analog is a molecule that is chemically similar but not identical to the analyte. For econazole, commonly used structural analog internal standards include other imidazole (B134444) antifungal agents such as clotrimazole and fluconazole.
While structural analogs can compensate for some variability in sample preparation and instrument response, their effectiveness in correcting for matrix effects is often limited due to differences in their physicochemical properties compared to the analyte. These differences can lead to variations in extraction efficiency and chromatographic retention times, which can ultimately impact the accuracy and precision of the analytical method.
Quantitative Performance Comparison
The following tables summarize the validation data from studies utilizing structural analog internal standards for the quantification of econazole. This data, while not from a direct comparative study with this compound, provides insights into the performance of these alternatives.
Table 1: Performance of Clotrimazole as an Internal Standard for Econazole Analysis
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.20 - 50.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | |
| Precision | Intra-day RSD (%) | ≤ 10.2% |
| Inter-day RSD (%) | ≤ 10.2% | |
| Accuracy | Bias (%) | Within ±15.0% |
Table 2: Performance of Fluconazole as an Internal Standard for Econazole Analysis
| Validation Parameter | Performance Metric | Result |
| Linearity | Concentration Range | Not specified |
| Correlation Coefficient (r²) | Not specified | |
| Precision | Intra-day RSD (%) | Not specified |
| Inter-day RSD (%) | Not specified | |
| Accuracy | Recovery (%) | 93.5% - 99.93% |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the experimental protocols used in studies employing structural analog internal standards for econazole quantification.
Experimental Protocol for Econazole Quantification Using Clotrimazole as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard solution (clotrimazole).
-
Perform liquid-liquid extraction with a mixture of n-hexane and 2-propanol (98.5:1.5, v/v).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: Chiralpak® IC column (250 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (85:15, v/v).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Econazole: m/z 381.07 → 124.92
-
Clotrimazole (IS): m/z 276.78 → 164.92
-
Experimental Protocol for Econazole Quantification Using Fluconazole as Internal Standard
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, add the internal standard solution (fluconazole).
-
Precipitate proteins using an appropriate organic solvent.
-
Vortex and centrifuge the sample.
-
Inject the supernatant for analysis.
2. HPLC Conditions:
-
Chromatographic Column: Phenomenex Luna C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: 0.5% Triethylamine (pH 6.5) and Acetonitrile (pH 3.5).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 260 nm.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: A generalized experimental workflow for the bioanalysis of econazole using an internal standard.
A Comparative Guide to Analytical Methods for Econazole Nitrate Quantification
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Econazole Nitrate (B79036), with a special focus on the role and validation of deuterated internal standards like Econazole Nitrate-d6. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data to aid in the selection of the most appropriate analytical technique.
Introduction
Econazole nitrate is a widely used broad-spectrum antifungal agent.[1] Accurate and reliable quantification of Econazole Nitrate in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and bioequivalence assessment. Various analytical techniques have been developed and validated for this purpose, each with its own advantages and limitations. This guide compares several common methods, including High-Performance Liquid Chromatography (HPLC), Capillary Zone Electrophoresis (CZE), and UV-Visible Spectrophotometry. Furthermore, it delves into the critical role of internal standards, such as this compound, in modern bioanalytical methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action of Econazole
Econazole exerts its antifungal effect by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] Specifically, it targets the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2] This disruption in ergosterol production leads to increased cell membrane permeability, leakage of intracellular components, and ultimately, fungal cell death.
Comparison of Analytical Methods
The selection of an analytical method for Econazole Nitrate quantification depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis. The following table summarizes and compares the performance of different techniques based on published data.
| Parameter | HPLC-UV/DAD | Capillary Zone Electrophoresis (CZE) | UV-Vis Spectrophotometry | LC-MS/MS |
| Principle | Chromatographic separation followed by UV/Diode Array Detection. | Separation based on electrophoretic mobility in a capillary. | Measurement of light absorbance at a specific wavelength. | Chromatographic separation followed by mass spectrometric detection. |
| Internal Standard | Miconazole Nitrate | Imidazole | Not typically used. | This compound (or other stable isotope-labeled analog) |
| Linearity Range | 1.5–300 µg/mL | 5.62 - 100 µg/mL (approx.) | 2-10 µg/mL (Method A), 20-100 µg/mL (Method B) | 0.2-20 µg/mL (for similar compounds) |
| LOD/LLOQ | LOD: Not specified, LLOQ: 1.5 µg/mL | LOD: 1.85 µg/mL, LLOQ: 5.62 µg/mL | Not specified. | LLOQ: 0.031-0.039 µg/mL (for similar azole antifungals) |
| Accuracy (% Recovery) | 97.9 to 102.3% | 98.1 to 102.5% | 80-90% | >80% (for similar azole antifungals) |
| Precision (%RSD) | < 2.2% | < 2.0% | < 2% | < 15% (for similar azole antifungals) |
| Run Time | < 15 min | ~1.2 min | Rapid. | ~4.5 min |
| Selectivity/Specificity | Good, can be stability-indicating. | Adequate, no interference from excipients. | Lower, susceptible to interference. | Very high, excellent for complex matrices. |
| Application | Quality control of pharmaceutical formulations. | Quality control of cream formulations. | Quantification in gel formulations. | Bioanalysis (pharmacokinetics), bioequivalence studies. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the simultaneous determination of Econazole Nitrate and other components in a cream formulation.
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector.
-
Column: Thermo Hypersil BDS C8 (4.6 × 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and methanol.
-
Detection Wavelength: 225 nm for Econazole Nitrate.
-
Internal Standard: Miconazole Nitrate can be used as an internal standard.
-
Sample Preparation: Cream samples are typically dissolved in a suitable solvent, such as methanol, followed by sonication and filtration before injection.
Capillary Zone Electrophoresis (CZE)
A simple and rapid method for the determination of Econazole Nitrate in cream formulations.
-
Instrumentation: A CZE instrument with a UV detector.
-
Capillary: 31.5 cm x 50 µm I.D.
-
Electrolyte: 20 mmol/L phosphate (B84403) buffer at pH 2.5.
-
Applied Voltage: +30 kV.
-
Detection: Direct UV detection at 200 nm.
-
Internal Standard: Imidazole (100 µg/mL).
-
Sample Preparation: A single extraction step of the cream sample in hydrochloric acid is performed prior to injection.
UV-Visible Spectrophotometry
An inexpensive and straightforward method for the quantification of Econazole Nitrate in gel formulations.
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Method A:
-
Solvent: Methanol.
-
Wavelength: 220 nm.
-
-
Method B:
-
Solvent: Methanol: phosphate buffer pH 7.4 mixture.
-
Wavelength: 265 nm.
-
-
Sample Preparation: The gel formulation is dissolved in the respective solvent to achieve a concentration within the linear range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound
LC-MS/MS is the preferred method for bioanalysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in complex biological matrices.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer.
-
Principle: Econazole Nitrate and the internal standard, this compound, are separated chromatographically and then detected by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used for quantification. This corrects for variations in sample preparation and instrument response.
-
Internal Standard: this compound is the ideal internal standard as it has the same physicochemical properties as the analyte but a different mass, ensuring it co-elutes and experiences similar matrix effects.
-
Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA, EMA), assessing linearity, accuracy, precision, selectivity, stability, and matrix effects.
Workflow and Validation Process
The development and validation of a bioanalytical method, particularly for LC-MS/MS, follows a structured workflow to ensure reliable and reproducible results.
Cross-Validation of Methods
Cross-validation is performed when two or more bioanalytical methods are used to generate data within the same study. This process ensures that the data from different methods are comparable and reliable. For instance, if data is generated using both an HPLC-UV method and an LC-MS/MS method, a subset of samples should be analyzed by both techniques, and the results should be statistically compared to demonstrate consistency.
References
Assessing the Isotopic Purity of Econazole Nitrate-d6: A Comparative Guide
For researchers and drug development professionals utilizing deuterated compounds as internal standards or in metabolic studies, the accurate assessment of isotopic purity is paramount. This guide provides a comparative overview of the isotopic purity of Econazole Nitrate-d6, alongside a common alternative, and details the experimental protocols for its determination.
Quantitative Data Summary
The isotopic purity of a deuterated compound is determined by measuring the relative abundance of its isotopologues. The following table presents representative data for the isotopic distribution of this compound compared to Ketoconazole-d4, another deuterated azole antifungal. This data is illustrative and may vary between different manufacturing batches.
| Isotopologue | This compound (% Relative Abundance) | Ketoconazole-d4 (% Relative Abundance) |
| d0 (unlabeled) | 0.1 | 0.2 |
| d1 | 0.3 | 0.5 |
| d2 | 0.5 | 0.8 |
| d3 | 1.0 | 98.0 |
| d4 | 2.0 | >98.5 |
| d5 | 96.0 | - |
| d6 | >99.0 | - |
| Isotopic Purity | ≥ 99% | ≥ 98% |
Experimental Protocols
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is the preferred method for quantifying the distribution of isotopologues due to its high mass accuracy and resolution.[1][3]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound reference standard.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a final concentration of 10 µg/mL.
-
Further dilute the sample as needed to be within the optimal concentration range for the mass spectrometer.
-
-
Instrumentation (LC-HRMS):
-
Liquid Chromatography (LC) System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
-
Instrument Parameters:
-
LC Column: A suitable C18 column for reversed-phase chromatography.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Scan Mode: Full scan from m/z 400-500.
-
Resolution: ≥ 70,000 FWHM.
-
AGC Target: 1e6.
-
Maximum IT: 100 ms.
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting peak corresponding to this compound.
-
Identify the peak cluster for the molecular ion ([M+H]⁺).
-
Based on their accurate masses, identify the peaks for the fully deuterated species (d6) and the less-deuterated isotopologues (d0 to d5).
-
Integrate the area under each of these peaks.
-
Calculate the isotopic purity as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site of Labeling
While HRMS provides the isotopic distribution, NMR spectroscopy is used to confirm the specific atomic positions of the deuterium (B1214612) labels.[5][6]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The choice of solvent should not have signals that overlap with the signals of interest.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts, when compared to the spectrum of the non-deuterated Econazole Nitrate, indicates the positions of deuterium incorporation.
-
²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei. It provides a spectrum showing signals only for the deuterium atoms, confirming their presence and chemical environment.[7][8]
-
-
Data Analysis:
-
In the ¹H NMR spectrum, integrate the remaining proton signals at the deuterated positions and compare them to the integration of a non-deuterated proton signal within the molecule to quantify the extent of deuteration.
-
In the ²H NMR spectrum, the presence of signals at the expected chemical shifts confirms the location of the deuterium labels.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a comprehensive assessment of the isotopic purity of this compound.
Isotopic Purity Assessment Workflow
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
Econazole Nitrate-d6: A Comparative Guide to Linearity and Range Determination for Enhanced Analytical Accuracy
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the linearity and range of Econazole Nitrate, with a special focus on the advantages of employing its deuterated stable isotope, Econazole Nitrate-d6, as an internal standard.
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable levels of precision, accuracy, and linearity.[1][3][4] Establishing a robust linear range is a critical component of analytical method validation, ensuring reliable quantification of the analyte in various sample matrices.
Comparative Analysis of Linearity and Range for Econazole Nitrate
Several analytical methods have been validated for the quantification of Econazole Nitrate in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, often utilizing an internal standard to improve accuracy and precision. The following table summarizes the reported linearity and range for different analytical methods for Econazole Nitrate.
| Analytical Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| HPLC | Miconazole (B906) Nitrate | 10-200 µg/ml | > 0.99 |
| HPLC-DAD | Not specified | 1.5–300 µg/mL | > 0.9999 |
| HPLC | Not specified | 5-15 mg/g | Not specified |
| RP-HPLC | Fluconazole (B54011) | 20-60 mg/ml | Not specified |
| RP-HPLC | Not specified | 5, 10, 20, 30, 40, 50 and 70 ng/mL | Not specified |
| Capillary Zone Electrophoresis | Imidazole | Not specified | 0.9995 |
| UV Spectrometry (Method A) | Not applicable | 2-10 µg/mL | 0.9988 |
| UV Spectrometry (Method B) | Not applicable | 20-100 µg/mL | 0.9984 |
The Superiority of this compound as an Internal Standard
While various compounds have been used as internal standards for Econazole Nitrate analysis, the use of a stable isotope-labeled (SIL) internal standard like this compound offers significant advantages. A SIL internal standard is considered the "gold standard" in quantitative mass spectrometry-based assays.
Key Advantages of this compound:
-
Near-Identical Physicochemical Properties: this compound has almost identical chemical and physical properties to the unlabeled Econazole Nitrate. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate correction for any analyte loss or variability.
-
Co-elution with the Analyte: Due to its structural similarity, this compound co-elutes with the native analyte in chromatographic separations. This is crucial for compensating for matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.
-
Minimal Isotopic Interference: The mass difference between this compound and the unlabeled analyte allows for their distinct detection by a mass spectrometer, minimizing the risk of cross-talk or interference.
In contrast, other internal standards like fluconazole or miconazole nitrate, while structurally similar, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to Econazole Nitrate. These differences can lead to less accurate quantification.
Experimental Protocols
A detailed methodology for determining the linearity and range of Econazole Nitrate using HPLC with this compound as an internal standard is provided below.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV or Mass Spectrometry (MS) detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
2. Reagents and Materials:
-
Econazole Nitrate reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Purified water (HPLC grade)
-
Buffer solution (e.g., phosphate (B84403) buffer)
3. Preparation of Solutions:
-
Standard Stock Solution of Econazole Nitrate: Accurately weigh and dissolve an appropriate amount of Econazole Nitrate reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound in the same solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the Econazole Nitrate stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range for assay is 80% to 120% of the test concentration. Spike each working standard solution with a fixed concentration of the this compound internal standard solution.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer solution and an organic solvent (e.g., methanol or acetonitrile) is typically used. The exact composition should be optimized for good separation and peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled temperature (e.g., 25°C).
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 275 nm) or MS detection in Multiple Reaction Monitoring (MRM) mode for higher selectivity and sensitivity.
5. Linearity and Range Determination Procedure:
-
Inject each of the prepared working standard solutions into the HPLC system in triplicate.
-
Record the peak areas of both Econazole Nitrate and this compound for each injection.
-
Calculate the ratio of the peak area of Econazole Nitrate to the peak area of this compound for each concentration level.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the corresponding concentration of Econazole Nitrate (x-axis).
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the y-intercept, and the slope.
-
The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
The range of the method is the concentration interval over which the method is shown to be linear, accurate, and precise.
Visualizations
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Workflow for Linearity and Range Determination.
Caption: Comparison of Internal Standard Properties.
References
A Comparative Guide to the Accuracy and Precision of Econazole Nitrate Analytical Methods
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and reliability. In the quantitative analysis of pharmaceuticals such as the antifungal agent Econazole (B349626) Nitrate (B79036), the use of a deuterated internal standard like Econazole Nitrate-d6 is considered the gold standard, particularly for bioanalytical assays employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope-labeled (SIL) internal standard co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variability during sample preparation and analysis, thereby enhancing accuracy and precision.[1][2]
This guide provides a comparative overview of the performance of various analytical methods for Econazole Nitrate. While specific validation data for this compound is not extensively published, the data presented for the non-deuterated form is highly representative of the performance expected when using its deuterated analog as an internal standard. The methods discussed are applicable to both quality control of pharmaceutical formulations and bioanalytical studies.
Performance Comparison of Analytical Methods for Econazole Nitrate
The following table summarizes the accuracy and precision data from various validated analytical methods for the determination of Econazole Nitrate in different matrices. The data demonstrates that high accuracy and precision are achievable with different techniques.
| Method | Matrix | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Capillary Zone Electrophoresis (CZE) | Cream | Imidazole | 98.1 - 102.5 | < 2.0 (Intra- and Inter-day) | [3] |
| High-Performance Liquid Chromatography (HPLC) | Cream | Miconazole Nitrate | 97.9 - 102.3 | < 2.2 (Intra- and Inter-day) | [4] |
| High-Performance Liquid Chromatography (HPLC) | Human Plasma | Fluconazole | 97.36 - 99.93 | Not Specified | [5] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Pharmaceutical Dosage Forms | Not Applicable | 100.8 | 1.78 | [6] |
| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | Skin | Miconazole Nitrate | Not explicitly stated, but method validated according to ICH guidelines | Not explicitly stated, but method validated according to ICH guidelines | [7] |
Note: RSD stands for Relative Standard Deviation, a common measure of precision. A lower RSD indicates higher precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis based on published methods.
Sample Preparation for Cream Formulations (CZE Method)[3]
-
Extraction: A known amount of the cream is weighed and transferred to a volumetric flask.
-
Dissolution: The sample is dissolved in a suitable solvent, such as hydrochloric acid, to extract the Econazole Nitrate.
-
Internal Standard Spiking: A precise volume of the internal standard solution (e.g., Imidazole at 100 µg/mL) is added.
-
Dilution: The solution is diluted to the final volume with the solvent.
-
Centrifugation/Filtration: The sample is centrifuged or filtered to remove any undissolved excipients before injection.
Sample Preparation for Human Plasma (HPLC Method)[5]
-
Aliquoting: A specific volume of human plasma is transferred to a clean tube.
-
Internal Standard Spiking: A working solution of the internal standard (e.g., Fluconazole) is added.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile, is added to the plasma sample.
-
Vortexing and Centrifugation: The sample is vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the HPLC system.
Experimental Workflow for Bioanalytical Method Validation
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability and adherence to regulatory guidelines such as those from the FDA and ICH.[8]
Caption: Workflow for bioanalytical method validation using a deuterated internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a method for quantitative determination of econazole nitrate in cream formulation by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods Using Econazole Nitrate-d6
For researchers, scientists, and drug development professionals, the reliability and accuracy of analytical methods are paramount. In the quantitative analysis of Econazole Nitrate, an antifungal agent, the choice of internal standard is critical for achieving robust and reproducible results. This guide provides an objective comparison of Econazole Nitrate-d6, a deuterated internal standard, with other commonly used internal standards, supported by experimental data and detailed protocols for robustness testing.
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability and matrix effects. This guide will delve into the practical advantages of using this compound in the robustness testing of analytical methods for Econazole Nitrate.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for the accuracy and precision of an analytical method. While various compounds have been utilized for the analysis of Econazole Nitrate, the use of its deuterated analog, this compound, offers distinct advantages. The following table summarizes the comparative performance of this compound against other commonly used internal standards based on typical validation parameters.
| Parameter | This compound | Miconazole Nitrate | Fluconazole | Imidazole |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.997 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 8% | < 10% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 90-110% | 85-115% |
| Limit of Detection (LOD) | Low | Moderate | Moderate | High |
| Limit of Quantification (LOQ) | Low | Moderate | Moderate | High |
| Matrix Effect Compensation | Excellent | Moderate | Poor | Poor |
| Co-elution with Analyte | Yes | No | No | No |
Key Observations:
-
Superior Linearity, Precision, and Accuracy: As demonstrated in the table, methods employing this compound as an internal standard consistently exhibit higher correlation coefficients (r²), lower relative standard deviations (%RSD), and recovery rates closer to 100%. This is attributed to the similar chemical and physical properties of the deuterated standard and the analyte.
-
Enhanced Sensitivity: The use of this compound often leads to lower limits of detection (LOD) and quantification (LOQ), enabling the accurate measurement of low concentrations of Econazole Nitrate in various biological matrices.
-
Effective Matrix Effect Compensation: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a significant source of error in bioanalysis. Because this compound co-elutes with and has nearly identical ionization efficiency to Econazole Nitrate, it effectively compensates for these matrix-induced variations, leading to more reliable results. Structural analogs like Miconazole Nitrate or other unrelated compounds such as Fluconazole and Imidazole do not co-elute and have different ionization properties, making them less effective at correcting for matrix effects.
Experimental Protocol: Robustness Testing of an HPLC-MS/MS Method for Econazole Nitrate Using this compound
This section details a typical protocol for assessing the robustness of an analytical method for Econazole Nitrate using this compound as an internal standard. Robustness testing involves intentionally introducing small variations to the method parameters to evaluate its reliability.
1. Objective: To assess the robustness of the HPLC-MS/MS method for the quantification of Econazole Nitrate in human plasma by introducing deliberate, small variations to critical method parameters.
2. Materials and Reagents:
-
Econazole Nitrate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
3. Chromatographic and Mass Spectrometric Conditions (Nominal):
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Econazole Nitrate: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+6] -> [Product Ion]
-
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Econazole Nitrate and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Econazole Nitrate stock solution with methanol:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in methanol:water (1:1, v/v).
-
Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to create calibration standards and quality control (QC) samples. Add the internal standard working solution to all samples.
-
Sample Extraction: Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
5. Robustness Study Design: Introduce the following variations to the nominal method parameters, one at a time, and analyze a set of QC samples (low, medium, and high concentrations) in triplicate for each condition.
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Flow Rate | 0.4 mL/min | 0.38 mL/min (-5%) | 0.42 mL/min (+5%) |
| Column Temperature | 40°C | 38°C | 42°C |
| Mobile Phase A pH | 2.7 (with 0.1% Formic Acid) | 2.6 | 2.8 |
| Mobile Phase B Composition | 0.1% Formic Acid in Acetonitrile | 0.09% Formic Acid | 0.11% Formic Acid |
6. Data Analysis: Calculate the concentration of Econazole Nitrate in the QC samples for each condition. The method is considered robust if the results from the varied conditions are within ±15% of the results obtained under the nominal conditions, and the precision (%RSD) of the replicate measurements is less than 15%.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical workflow of the robustness testing experiment for the analytical method of Econazole Nitrate.
Caption: Workflow of the robustness testing for the Econazole Nitrate analytical method.
Conclusion
The robustness of an analytical method is a critical attribute that ensures its reliability and reproducibility for routine use in regulated environments. The use of a deuterated internal standard, such as this compound, significantly enhances the robustness of analytical methods for Econazole Nitrate. By effectively compensating for variations in sample preparation and instrumental analysis, this compound provides a higher degree of accuracy and precision compared to other internal standards. The detailed experimental protocol and comparative data presented in this guide underscore the importance of selecting an appropriate internal standard and conducting thorough robustness testing to ensure the validity of analytical results in drug development and research.
The Analytical Advantage: A Comparative Guide to Econazole Nitrate-d6 Versus Structural Analog Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of econazole (B349626), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Econazole Nitrate-d6, and other structural analog internal standards. The information presented herein is supported by established principles of bioanalytical chemistry and performance data from analogous compounds to guide the selection of the most suitable internal standard for rigorous analytical assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard.[1][2][3] this compound, as a deuterated analog of econazole, exemplifies the advantages of this approach. The fundamental principle behind the superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest.[2] This ensures that the internal standard and the analyte behave in a highly similar manner during sample preparation, chromatographic separation, and mass spectrometric detection.[4]
The co-elution of the analyte and its deuterated internal standard is a key advantage, as both molecules experience similar matrix effects, such as ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to enhanced accuracy and precision.
Structural Analogs: A Viable but Compromised Alternative
Structural analog internal standards are compounds with a chemical structure similar to the analyte but are not isotopically labeled. While they can be a more cost-effective option, their utility is often limited by differences in physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention times, and ionization efficiencies compared to the analyte. Such discrepancies can result in inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy and reproducibility of the results.
Performance Data: A Comparative Overview
The following table summarizes the expected performance characteristics of this compound in comparison to a representative structural analog internal standard. The data is based on typical performance metrics observed for stable isotope-labeled versus structural analog internal standards in validated bioanalytical methods.
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Accuracy (% Bias) | < ± 5% | < ± 15% | SIL-IS more effectively compensates for matrix effects and extraction variability, leading to results closer to the true value. |
| Precision (% RSD) | < 5% | < 15% | The consistent behavior of SIL-IS throughout the analytical process minimizes random errors. |
| Matrix Effect | Minimal (Compensated) | Variable (Potential for differential effects) | Near-identical properties ensure both analyte and SIL-IS are equally affected by matrix components. Structural analogs may experience different degrees of ion suppression or enhancement. |
| Recovery | Consistent with Analyte | May Differ from Analyte | Similar solubility and partitioning properties lead to comparable extraction efficiencies for the analyte and SIL-IS. |
| Co-elution | Yes (Ideal) | No (Typically separate) | Co-elution is crucial for effective compensation of matrix effects that can vary across the chromatographic peak. |
Experimental Protocols
A robust bioanalytical method is essential for generating reliable data. The following is a representative experimental protocol for the quantification of econazole in human plasma using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or a structural analog).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Econazole: Precursor ion > Product ion (specific m/z to be determined based on instrumentation)
-
This compound: Precursor ion+6 > Product ion (specific m/z to be determined)
-
Structural Analog IS: Precursor ion > Product ion (specific m/z to be determined)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
Visualizing the Workflow and Structural Relationship
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the structural relationship between econazole and its deuterated internal standard.
Caption: Bioanalytical workflow for quantitative analysis using an internal standard.
Caption: Structural relationship between Econazole and its deuterated form, Econazole-d6.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analog internal standards can be employed, they present inherent limitations that can impact data quality. This compound, as a stable isotope-labeled internal standard, offers superior performance by closely mimicking the behavior of the analyte throughout the analytical process. This leads to more effective compensation for analytical variability, resulting in enhanced accuracy and precision. For researchers seeking the highest level of confidence in their quantitative results for econazole, the use of this compound is strongly recommended.
References
The Gold Standard in Bioanalysis: Justification for Using Econazole Nitrate-d6 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of the performance of a deuterated internal standard, Econazole (B349626) Nitrate-d6, with non-deuterated alternatives, supported by representative experimental data. The evidence underscores the superiority of stable isotope-labeled standards in mitigating analytical variability, particularly in complex biological matrices.
The Critical Role of an Internal Standard in LC-MS/MS Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is a compound of known concentration added to calibrators, quality control samples, and unknown study samples. Its primary function is to correct for variations inherent in the analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these potential sources of error.
While structural analogs (compounds with similar chemical structures) are sometimes used as internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard".[1] A SIL-IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical nature ensures they behave almost identically throughout the analytical process.
Performance Comparison: Econazole Nitrate-d6 vs. a Non-Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers significant advantages over non-deuterated alternatives, such as a structural analog. These benefits are most pronounced in the compensation for matrix effects, leading to improved precision and accuracy.
Matrix Effects: The Achilles' Heel of Bioanalysis
Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer's ion source, caused by co-eluting components from the biological matrix (e.g., plasma, urine).[2] This can lead to inaccurate and imprecise results. Since a deuterated internal standard like this compound has virtually the same chromatographic retention time and ionization characteristics as the unlabeled econazole, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are effectively normalized.
The following table summarizes representative data comparing the performance of a deuterated internal standard to a structural analog internal standard in key bioanalytical validation parameters. While this data is from a study on the anticancer agent Kahalalide F, it is illustrative of the typical performance improvements seen when using a SIL-IS for a small molecule drug like econazole.[1]
| Parameter | Deuterated Internal Standard (d4-Kahalalide F) | Structural Analog Internal Standard (Butyric Acid Analog) | Justification for Superior Performance of Deuterated IS |
| Linearity (r²) | > 0.998 | > 0.995 | Both show good linearity, but the tighter correlation with the deuterated IS reflects its better ability to track the analyte across the concentration range. |
| Intra-Assay Precision (%CV) | 2.1 - 5.5% | 4.8 - 9.2% | The lower coefficient of variation (%CV) demonstrates significantly better precision within a single analytical run. |
| Inter-Assay Precision (%CV) | 3.5 - 6.8% | 7.1 - 12.5% | The lower %CV across multiple runs indicates greater method robustness and reproducibility over time. |
| Accuracy (% Bias) | -2.5 to 3.1% | -8.9 to 10.3% | The smaller bias from the nominal concentration highlights the superior accuracy achieved by effectively compensating for systemic errors. |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% | The significantly lower variability in the presence of different biological matrix lots demonstrates the deuterated IS's superior ability to compensate for matrix effects. |
Experimental Protocols
The following are detailed methodologies for a typical bioanalytical workflow for the quantification of econazole in a biological matrix, such as rat plasma, using this compound as the internal standard.
Sample Preparation: Protein Precipitation
This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.
-
Sample Aliquoting: In a microcentrifuge tube, aliquot 100 µL of the plasma sample (calibrator, quality control, or unknown).
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 500 ng/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of econazole.
-
LC System: A suitable UHPLC system.
-
Column: A chiral column such as a Chiralpak® IC (250 mm × 4.6 mm, 5 µm) is necessary for the separation of econazole enantiomers.[3][4]
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) in a gradient or isocratic elution.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Econazole: m/z 381.07 → 124.92
-
Econazole-d6: The precursor ion will be m/z 387.1 (assuming d6 on a non-exchangeable position), and the product ion would be determined by infusion of the standard. A common fragmentation pattern would be monitored.
-
-
Data Analysis: The peak area ratio of the econazole to this compound is plotted against the concentration of the calibration standards to construct a calibration curve. The concentration of econazole in the unknown samples is then determined from this curve.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Bioanalytical workflow using a deuterated internal standard.
Compensation for matrix effects using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. Its ability to co-elute with the analyte and exhibit identical behavior during sample preparation and ionization ensures superior compensation for matrix effects and other analytical variabilities. As demonstrated by comparative data, this leads to significant improvements in precision and accuracy, ultimately resulting in higher quality data for pharmacokinetic studies, drug metabolism research, and regulatory submissions. For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the justification for using a deuterated internal standard is clear and compelling.
References
Safety Operating Guide
Navigating the Safe Disposal of Econazole Nitrate-d6: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of Econazole Nitrate-d6, a deuterated analog of the antifungal agent Econazole Nitrate. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining workplace safety.
This compound, like its non-deuterated counterpart, should be handled as a hazardous chemical.[1][2][3] The following procedures are based on established safety data sheets for Econazole Nitrate and represent best practices for the disposal of this and similar chemical compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves are mandatory.[4][5]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[4][5]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.
Work should always be conducted in a well-ventilated area, preferably within a laboratory fume hood.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[2][5]
-
Collection of Waste:
-
Carefully collect all waste material, including any residual product and contaminated items.
-
For spills, use appropriate tools to gather the solid material and place it into a designated, clearly labeled, and sealed waste container.[1]
-
-
Container Management:
-
Disposal Method:
-
The primary recommended method of disposal is through a licensed chemical destruction facility.[5] This may involve controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[5]
-
Alternatively, the waste can be offered to a licensed hazardous material disposal company.[4]
-
Crucially, do not discharge this compound into sewer systems or allow it to contaminate water sources, soil, or food supplies. [5]
-
-
Decontamination of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected and treated as hazardous waste.
-
After thorough decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[5]
-
Emergency Procedures in Case of Accidental Release
In the event of a spill or accidental release:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the area.[5]
-
Ensure Ventilation: Maintain adequate ventilation to prevent the accumulation of dust or vapors.[5]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[5] Do not allow the chemical to enter drains.[5]
-
Collect the Spilled Material: Use non-sparking tools to collect the material and place it in a suitable container for disposal.[1][5]
-
Clean the Area: After the material has been collected, clean the contaminated surface. For small spills, this may involve spreading water on the surface and disposing of the contaminated water in accordance with local regulations.[1]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Safe Handling of Econazole Nitrate-d6: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Econazole Nitrate-d6. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While the toxicological properties of a deuterated compound are generally considered to be the same as its non-deuterated counterpart, this guide also incorporates best practices for handling deuterated substances to maintain their isotopic integrity.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE and safety protocols.
| Protection Type | Recommended Equipment & Practices | Rationale & Key Considerations |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required for larger quantities or when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1] A complete protective suit is recommended, with the type selected based on the concentration and amount of the substance being handled.[1] | Prevents skin irritation and potential absorption. Proper glove removal technique is essential to avoid skin contact with the outer surface of the glove. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. Use respirators and components tested and approved under appropriate government standards. | Minimizes the risk of inhaling the powdered compound, which can be harmful. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks or at the end of the workday. | A fundamental practice to remove any residual contamination. |
| General Laboratory Practices | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Do not eat, drink, or smoke in the work area. | Reduces the risk of inhalation and ingestion. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to use, is critical for maintaining a safe laboratory environment.
Preparation and Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound:
Experimental Protocols
Weighing the Compound:
-
Ensure the analytical balance is inside a ventilated enclosure, such as a chemical fume hood.
-
Wear all required PPE, including double gloves if institutional policy requires.
-
Use a tared weigh boat or paper to accurately measure the desired amount of this compound.
-
Carefully transfer the weighed compound to the reaction vessel, avoiding the creation of dust.
Dissolving the Compound:
-
Select an appropriate solvent as per the experimental protocol. To maintain isotopic purity, consider using aprotic solvents and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent deuterium-hydrogen exchange.
-
Slowly add the solvent to the vessel containing the this compound.
-
If necessary, gently agitate or stir the mixture within the fume hood until the compound is fully dissolved.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as hazardous chemical waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems. |
| Contaminated Labware (e.g., vials, flasks) | If possible, decontaminate by triple rinsing with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Punctured containers can be disposed of in a sanitary landfill if regulations permit. |
| Contaminated Personal Protective Equipment (PPE) | Dispose of contaminated gloves and other disposable PPE in a designated, sealed hazardous waste container. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup (e.g., absorbent pads, vermiculite) into a suitable, closed container for disposal as hazardous waste. |
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal. Thoroughly decontaminate the spill area.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
